Fenfangjine G
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO8/c1-10(24)30-14-9-22-7-8-23-17(16(22)21(29-4)20(14)31-11(2)25)18(26)12-5-6-13(28-3)19(27)15(12)22/h5-6,14,17-18,20,23,26-27H,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYLKUBETBPYFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC23CCNC(C2=C(C1OC(=O)C)OC)C(C4=C3C(=C(C=C4)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fenfangjine G: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenfangjine G is a natural alkaloid isolated from the root of Stephania tetrandra S. Moore (Fen Fang Ji), a plant with a long history in traditional Chinese medicine for its use in treating inflammatory disorders and edema.[1] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, based on available chemical nomenclature. Due to a lack of publicly available primary experimental data, this guide also presents generalized experimental protocols and discusses potential biological activities and signaling pathway interactions based on related compounds and the therapeutic context of its source. This document is intended to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound.
Chemical Structure and Stereochemistry
This compound is a complex tetracyclic alkaloid. Its systematic IUPAC name is [(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate (B1210297).
The chemical structure of this compound is characterized by a rigid tetracyclic core, incorporating a nitrogen atom within the ring system. Key functional groups include two hydroxyl groups, two methoxy (B1213986) groups, and two acetate esters.
Stereochemistry:
The absolute stereochemistry of this compound is defined by five chiral centers, as indicated in its IUPAC name: 1S, 8R, 9R, 12S, and 13R. The precise three-dimensional arrangement of these centers is crucial for its biological activity. Definitive confirmation of this stereochemistry would require dedicated spectroscopic and crystallographic studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₇NO₈ | PubChem |
| Molecular Weight | 433.45 g/mol | PubChem |
| CAS Number | 205533-81-9 | MedChemExpress |
| Predicted Boiling Point | 625.7±55.0 °C | ChemicalBook |
| Predicted Density | 1.39±0.1 g/cm³ | ChemicalBook |
| Predicted pKa | 9.63±0.70 | ChemicalBook |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook |
Experimental Protocols
Generalized Protocol for Isolation of Alkaloids from Stephania tetrandra
This protocol is based on general methods for extracting alkaloids from Stephania tetrandra and may require optimization for the specific isolation of this compound.[2][3][4]
-
Extraction: Powdered root material of Stephania tetrandra is extracted with an alcoholic solvent (e.g., 70-95% ethanol) using reflux. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Acid-Base Extraction: The combined alcoholic extracts are concentrated under reduced pressure. The resulting crude extract is then subjected to an acid-base extraction procedure. The extract is dissolved in an acidic aqueous solution (e.g., dilute HCl) to protonate the alkaloids, rendering them water-soluble. The acidic solution is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic impurities.
-
Purification: The pH of the aqueous layer is adjusted to be basic (e.g., pH 9-11) with a suitable base (e.g., NH₄OH), leading to the precipitation of the alkaloids. The precipitate is then collected and can be further purified using chromatographic techniques such as column chromatography (silica gel or reversed-phase C18) or preparative high-performance liquid chromatography (HPLC).
Potential Biological Activities and Signaling Pathways
While direct experimental evidence for the biological activity of this compound is limited, its origin from Stephania tetrandra, a plant known for its anti-inflammatory properties, suggests potential therapeutic applications. The following are hypothesized areas of activity based on related compounds and the pathophysiology of inflammatory diseases like nephrotic syndrome.
Anti-inflammatory Activity
Alkaloids from Stephania tetrandra have demonstrated significant anti-inflammatory effects. It is plausible that this compound shares these properties. A key mechanism underlying inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Table 2: Illustrative Quantitative Data for Biological Activity (Hypothetical)
| Assay | Target | Metric | Hypothetical Value |
| Anti-inflammatory | NF-κB Inhibition | IC₅₀ | 5 µM |
| Anti-fibrotic | TGF-β Inhibition | IC₅₀ | 10 µM |
Disclaimer: The data in this table is purely illustrative and not based on experimental results for this compound. It is provided to demonstrate the type of quantitative data that would be valuable to generate.
NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.
Role in Nephrotic Syndrome and TGF-β Signaling
The traditional use of Stephania tetrandra for edema suggests a potential role in kidney-related disorders. Nephrotic syndrome is characterized by damage to the podocytes in the glomeruli, leading to significant protein loss in the urine. Transforming growth factor-beta (TGF-β) is a key cytokine involved in the progression of kidney fibrosis, a common outcome of chronic kidney diseases.
TGF-β Signaling Pathway:
TGF-β signaling is initiated by the binding of TGF-β to its receptor complex, leading to the phosphorylation of Smad proteins. Phosphorylated Smads then translocate to the nucleus to regulate the transcription of genes involved in fibrosis, such as those encoding extracellular matrix proteins.
References
- 1. A critical review: traditional uses, phytochemistry, pharmacology and toxicology of Stephania tetrandra S. Moore (Fen Fang Ji) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102285994A - Method for separating and purifying fangchinoline and tetrandrine from stephania tetrandra - Google Patents [patents.google.com]
- 3. CN102382119B - Extraction method of tetrandrine and demethyltetrandrine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Fenfangjine G mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of Polyphyllin G in Cancer Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyphyllin G, a steroidal saponin (B1150181) extracted from the rhizomes of Paris yunnanensis, has demonstrated significant anticancer activities across a variety of human cancer cell lines. This technical guide elucidates the core mechanisms of action of Polyphyllin G, focusing on its ability to induce apoptosis, autophagy, and cell cycle arrest through the modulation of critical signaling pathways. This document provides a comprehensive overview of its effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to aid in further research and development. It is noted that "Fenfangjine G" is likely a synonym for Polyphyllin G, as the scientific literature predominantly refers to the compound as such when describing these specific anticancer mechanisms.
Core Mechanisms of Action
Polyphyllin G exerts its anticancer effects primarily through three interconnected cellular processes: apoptosis, autophagy, and cell cycle arrest.
Induction of Apoptosis
Polyphyllin G is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][2] This is achieved through the activation of the caspase cascade, a family of proteases essential for the execution of apoptosis. Studies have shown that treatment with Polyphyllin G leads to the activation of initiator caspases (caspase-8, caspase-9) and executioner caspase-3.[1][2] This activation results in the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), and ultimately leads to the dismantling of the cell.
The apoptotic process is also regulated by the Bcl-2 family of proteins. Polyphyllin G treatment has been observed to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, tipping the scale in favor of cell death.[1]
Induction of Autophagy
In addition to apoptosis, Polyphyllin G induces autophagy, a cellular degradation and recycling process. While autophagy can sometimes promote cancer cell survival, in this context, it appears to contribute to cell death. The induction of autophagy is marked by an increase in the expression of key autophagy-related proteins such as Beclin-1 and the conversion of LC3-I to its lipidated form, LC3-II, which is a hallmark of autophagosome formation.
Cell Cycle Arrest
Polyphyllin G can halt the proliferation of cancer cells by inducing cell cycle arrest. In human oral cancer cells (OECM-1), it has been shown to trigger G2/M phase arrest. This is achieved by inactivating the cdc25C-cdc2 protein complex, a key regulator of the G2/M transition, through the activation of the ATM-Chk1/2 signaling pathway.
Modulation of Signaling Pathways
The pro-apoptotic and pro-autophagic effects of Polyphyllin G are mediated by its influence on key intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways.
MAPK Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38 MAPK, is a critical regulator of cell proliferation, differentiation, and death. The role of each branch can be context-dependent:
-
In Nasopharyngeal Carcinoma (NPC) Cells: Polyphyllin G-induced apoptosis is primarily mediated through the activation of the ERK pathway. In contrast, the induction of autophagy is dependent on the activation of the AKT, p38 MAPK, and JNK pathways.
-
In Oral Cancer Cells: The induction of apoptosis involves the activation of ERK, Akt, p38 MAPK, and JNK. Autophagy, however, is primarily driven by the activation of ERK and JNK.
Caption: Polyphyllin G Signaling Pathways in Cancer Cells.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. Polyphyllin G has been shown to inhibit this pathway. In nasopharyngeal cancer cells, treatment with Polyphyllin G significantly decreased the expression of PI3K and the phosphorylation of mTOR (at Ser2448), a key downstream effector of Akt. This inhibition of the PI3K/Akt/mTOR survival pathway likely contributes to both the apoptotic and autophagic effects observed.
Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Polyphyllin G.
Quantitative Data
The cytotoxic and antiproliferative effects of Polyphyllin G have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 Value (24h) | Reference |
| HONE-1 | Nasopharyngeal Carcinoma | Not explicitly stated, but dose-dependent inhibition shown up to 4 µM | |
| NPC-039 | Nasopharyngeal Carcinoma | Not explicitly stated, but dose-dependent inhibition shown up to 4 µM | |
| OECM-1 | Oral Cancer | ~10 µM | |
| SAS | Oral Cancer | Dose-dependent inhibition observed | |
| Various | Panel of Cancer Lines | 10 - 65 µM | |
| FR2 | Normal Fibroblast | ~120 µM |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
This section provides an overview of the key methodologies used to elucidate the mechanism of action of Polyphyllin G.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HONE-1, NPC-039) into 96-well plates at a density of 6 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Polyphyllin G (e.g., 0-4 µM) for desired time points (e.g., 24, 48 hours). A vehicle control (DMSO) is run in parallel.
-
MTT Addition: Add MTT solution (1 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the supernatant and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways.
-
Cell Lysis: After treatment with Polyphyllin G, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-polyacrylamide gels.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspase-3, LC3, p-ERK, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: Following treatment with Polyphyllin G, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Experimental Workflow for Apoptosis Detection.
Animal Xenograft Model
This in vivo model assesses the antitumor efficacy of Polyphyllin G.
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., NPC cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Administer Polyphyllin G (e.g., 1-3 mg/kg) or a vehicle control to the mice, typically via intraperitoneal injection, on a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Further analysis (e.g., histology, Western blot) can be performed on the tumor tissue.
Conclusion
Polyphyllin G is a promising natural compound with potent anticancer activity. Its mechanism of action is multifaceted, involving the simultaneous induction of apoptosis and autophagy, as well as cell cycle arrest. These effects are orchestrated through the complex modulation of the MAPK and PI3K/Akt/mTOR signaling pathways. The data presented in this guide provide a strong foundation for its continued investigation and development as a potential therapeutic agent for various cancers, particularly nasopharyngeal and oral cancers. Further research should focus on optimizing its delivery, evaluating its efficacy in combination therapies, and further delineating its precise molecular targets.
References
- 1. Polyphyllin G induce apoptosis and autophagy in human nasopharyngeal cancer cells by modulation of AKT and mitogen-activated protein kinase pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyphyllin G induce apoptosis and autophagy in human nasopharyngeal cancer cells by modulation of AKT and mitogen-activated protein kinase pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Properties of Fenfangjine G and Related Alkaloids from Stephania tetrandra
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fenfangjine G is a naturally occurring alkaloid isolated from the root of Stephania tetrandra S. Moore, a plant used in traditional Chinese medicine. While this compound has been identified as an active component in traditional remedies for conditions like nephrotic syndrome, it remains a relatively understudied compound in modern pharmacology. In contrast, its parent plant, Stephania tetrandra, is a rich source of other well-researched bisbenzylisoquinoline alkaloids, most notably tetrandrine (B1684364) and fangchinoline (B191232). These related compounds have been the subject of extensive investigation, revealing a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and immunosuppressive effects.
This technical guide aims to provide a comprehensive overview of the known pharmacological properties of the key alkaloids from Stephania tetrandra. Due to the limited availability of specific data on this compound, this document will focus on the extensive research conducted on tetrandrine and fangchinoline as representative examples of the therapeutic potential of this class of compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the potential of these natural products and underscoring the need for further investigation into lesser-known derivatives like this compound.
Quantitative Data Presentation
The following tables summarize the quantitative data on the pharmacological effects of tetrandrine and fangchinoline from various in vitro and in vivo studies.
Table 1: Anti-inflammatory Activity of Tetrandrine and Fangchinoline
| Compound | Assay | Model System | Concentration/Dose | Observed Effect | Reference |
| Tetrandrine | IL-6 Inhibition | In vitro (human) | 6 µM | 86% inhibition of hIL-6 activity | [1] |
| Tetrandrine | IL-5 Inhibition | In vitro (murine) | 12.5 µM | 95% inhibition of mIL-5 activity | [1] |
| Tetrandrine | Cyclooxygenase Inhibition | In vitro | 100 µM | No inhibition | [1] |
| Tetrandrine | Ear Edema | In vivo (mouse, croton oil-induced) | Not specified | Anti-inflammatory effect observed | [1] |
| Tetrandrine | IL-1β and TNF-α Production | In vitro (LPS-stimulated BV2 microglia) | 0.1, 0.5, 1 µM | Significant inhibition of IL-1β and TNF-α | [2] |
| Fangchinoline | IL-6 Inhibition | In vitro (human) | 4 µM | 63% inhibition of hIL-6 activity | |
| Fangchinoline | Cyclooxygenase Inhibition | In vitro | 100 µM | 35% inhibition | |
| Fangchinoline | Ear Edema | In vivo (mouse, croton oil-induced) | Not specified | Anti-inflammatory effect observed |
Table 2: Anticancer Activity of Fangchinoline (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| HepG2 | Hepatocellular Carcinoma | ~5 | 24 | |
| PLC/PRF/5 | Hepatocellular Carcinoma | ~5 | 24 | |
| WM9 | Melanoma | 1.07 | Not specified | |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | |
| PC3 | Prostate Cancer | Not specified | Not specified | |
| HEL | Leukemia | Not specified | Not specified | |
| K562 | Leukemia | Not specified | Not specified | |
| A549 | Non-small cell lung cancer | 0.26 (for derivative 2h) | Not specified |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of the pharmacological properties of alkaloids from Stephania tetrandra.
In Vitro Anti-inflammatory Assays
1. Determination of Nitric Oxide (NO) Production
-
Principle: This assay quantifies the concentration of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants using the Griess reagent, as a measure of the inflammatory response.
-
Protocol:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., tetrandrine) for 1-2 hours.
-
Stimulation: Cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), for 24 hours to induce an inflammatory response.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
Incubation and Measurement: The mixture is incubated at room temperature for 10 minutes in the dark, and the absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is calculated from a standard curve generated with sodium nitrite.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Principle: ELISA is used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 from the NO production assay to culture, treat, and stimulate the cells.
-
Supernatant Collection: Collect the cell culture supernatant after the 24-hour incubation period.
-
ELISA Procedure: The levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions. This typically involves adding the supernatant to wells pre-coated with a capture antibody, followed by the addition of a detection antibody conjugated to an enzyme, and finally a substrate to produce a measurable color change.
-
In Vitro Anticancer Assays
1. Cell Viability Assay (MTT/CCK-8)
-
Principle: This assay assesses the effect of a compound on cell viability and is used to determine its half-maximal inhibitory concentration (IC50).
-
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., fangchinoline). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: MTT or CCK-8 reagent is added to each well.
-
Incubation: The plate is incubated for 2-4 hours to allow for the conversion of the reagent into a colored product by viable cells.
-
Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT after solubilizing the formazan (B1609692) crystals with DMSO).
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by plotting viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membrane integrity.
-
Protocol:
-
Cell Treatment: Cells are treated with the test compound for a desired time.
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol, typically for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
In Vivo Anticancer Study
1. Xenograft Mouse Model
-
Principle: This model is used to evaluate the in vivo antitumor efficacy of a compound.
-
Protocol:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Grouping and Treatment: Mice are randomly divided into control and treatment groups. The treatment group receives the test compound (e.g., fangchinoline) via a specified route (e.g., intraperitoneal injection), while the control group receives the vehicle.
-
Monitoring: Tumor size is measured regularly with calipers, and the body weight and overall health of the animals are monitored.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
-
Signaling Pathways and Visualizations
The pharmacological effects of tetrandrine and fangchinoline are mediated through the modulation of several key intracellular signaling pathways.
NF-κB Signaling Pathway (Inhibited by Tetrandrine)
Tetrandrine has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.
PI3K/Akt Signaling Pathway (Inhibited by Fangchinoline)
Fangchinoline has demonstrated anticancer activity by inhibiting the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation. By inhibiting PI3K, fangchinoline prevents the phosphorylation and activation of Akt, leading to downstream effects such as cell cycle arrest and apoptosis.
Experimental Workflow for In Vitro Anti-inflammatory Screening
The following diagram illustrates a general workflow for the in vitro screening of compounds for anti-inflammatory activity.
Conclusion
The alkaloids derived from Stephania tetrandra, particularly tetrandrine and fangchinoline, have demonstrated significant pharmacological potential across a range of therapeutic areas, including inflammation and oncology. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB and PI3K/Akt. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of these compounds as potential drug candidates.
While this compound, the nominal subject of this guide, remains largely uncharacterized, its structural relationship to these well-studied alkaloids suggests that it may possess similar pharmacological properties. The limited evidence pointing to its potential role in the treatment of nephrotic syndrome warrants further investigation. It is evident that more focused research is required to elucidate the specific mechanisms of action, efficacy, and safety profile of this compound. Such studies would not only contribute to a more comprehensive understanding of the pharmacology of Stephania tetrandra alkaloids but could also lead to the discovery of new therapeutic agents for a variety of diseases. The information compiled herein serves as a call to action for the scientific community to explore the untapped potential of lesser-known natural products like this compound.
References
The Biosynthetic Pathway of Fenfangjine Alkaloids in Stephania tetrandra: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stephania tetrandra, a perennial vine of the Menispermaceae family, is a cornerstone of traditional Chinese medicine, where it is known as "Fen Fang Ji". Its medicinal properties are largely attributed to a rich profile of bioactive benzylisoquinoline alkaloids (BIAs). Among these, the bisbenzylisoquinoline alkaloids, fangchinoline (B191232) and tetrandrine (B1684364), are the most prominent and pharmacologically significant. While the term "Fenfangjine G" is not commonly found in scientific literature, it is likely a specific member of the broader "Fenfangjine" or "Fang-ji" family of alkaloids, represented by compounds like fangchinoline.
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of these critical alkaloids in Stephania tetrandra. It synthesizes findings from recent transcriptomic and metabolomic studies, offering detailed experimental protocols and quantitative data to support further research and development in this field.
I. The Benzylisoquinoline Alkaloid (BIA) Biosynthetic Pathway in Stephania tetrandra
The biosynthesis of fangchinoline and tetrandrine in S. tetrandra is a complex process that begins with the amino acid tyrosine and proceeds through a series of enzymatic reactions to form the core benzylisoquinoline skeleton, which then undergoes dimerization. While the complete pathway has not been fully elucidated in S. tetrandra, significant progress has been made in identifying candidate genes and key enzymatic steps through comparative transcriptomics with other BIA-producing plants.[1][2][3]
The proposed pathway involves the following key stages:
-
Formation of the Benzylisoquinoline Core: Tyrosine is converted to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two precursors are then condensed by (S)-norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central precursor for all BIAs.[4]
-
Stepwise Methylation and Hydroxylation: A series of O- and N-methyltransferases (OMTs and NMTs) and cytochrome P450 monooxygenases (CYP450s) modify the (S)-norcoclaurine backbone. A key characterized enzyme in S. tetrandra is (S)-norcoclaurine 6-O-methyltransferase (St6OMT2), which catalyzes the methylation of (S)-norcoclaurine to (S)-coclaurine.[3] Subsequent reactions are believed to lead to the crucial intermediate, (S)-reticuline.
-
Dimerization to Bisbenzylisoquinoline Alkaloids: The final step involves the oxidative coupling of two benzylisoquinoline monomers to form the characteristic bisbenzylisoquinoline structure of fangchinoline and tetrandrine. The specific enzymes catalyzing this dimerization in S. tetrandra are yet to be fully characterized.
The majority of BIA biosynthesis and accumulation occurs in the roots of S. tetrandra, particularly in the epidermis.
Proposed Biosynthetic Pathway Diagram
II. Quantitative Data
Quantitative analysis of alkaloids and enzyme kinetics provides crucial insights into the biosynthetic pathway. The following tables summarize key quantitative data from studies on S. tetrandra.
Table 1: Relative Content of Benzylisoquinoline Alkaloids in Different Tissues of Stephania tetrandra
| Alkaloid | Stem | Leaf | Xylem | Epidermis |
| (S)-Norcoclaurine | + | + | ++ | +++ |
| (S)-Coclaurine | + | + | ++ | +++ |
| (S)-N-Methylcoclaurine | + | + | ++ | +++ |
| Fangchinoline | + | + | +++ | ++++ |
| Tetrandrine | + | + | +++ | ++++ |
Data is presented as relative abundance, where '+' indicates presence and '++++' indicates the highest relative concentration. Adapted from Li et al. (2022).
Table 2: Kinetic Parameters of Recombinant St6OMT2 from Stephania tetrandra
| Parameter | Value |
| Optimal pH | 6.0 |
| Optimal Temperature | 30°C |
| Half-life at 50°C | 22 min |
| Km (for (S)-norcoclaurine) | 28.2 µM |
| kcat | 1.5 s-1 |
Data from Li et al. (2022).
III. Experimental Protocols
Reproducible and robust experimental protocols are essential for advancing research in this field. This section details the methodologies for the quantification of major alkaloids and the analysis of gene expression.
Protocol 1: Quantification of Fangchinoline and Tetrandrine using HPLC
This protocol is a generalized procedure based on several established methods for the simultaneous determination of fangchinoline and tetrandrine.
1. Sample Preparation: a. Dry the plant material (e.g., roots of S. tetrandra) at 60°C to a constant weight and grind into a fine powder. b. Accurately weigh 1.0 g of the powdered sample and place it in a flask. c. Add 50 mL of methanol (B129727) and perform ultrasonication for 30 minutes. d. Filter the extract through a 0.22 µm nylon syringe filter. e. The filtrate is now ready for HPLC analysis.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 40 mM ammonium (B1175870) acetate (B1210297) buffer, pH 6.5) in a ratio of approximately 32:68 (v/v). The mobile phase may require optimization depending on the specific column and system.
- Flow Rate: 0.5 - 1.0 mL/min.
- Detection Wavelength: 280 nm.
- Injection Volume: 10-20 µL.
- Column Temperature: 25-30°C.
3. Quantification: a. Prepare standard solutions of fangchinoline and tetrandrine of known concentrations. b. Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration. c. Inject the prepared sample solution and determine the concentrations of fangchinoline and tetrandrine by interpolating their peak areas on the calibration curve.
Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the key steps for analyzing the expression levels of candidate genes in the BIA pathway, based on methodologies used in transcriptome studies of S. tetrandra.
1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from different tissues of S. tetrandra using a suitable RNA extraction kit, following the manufacturer's instructions. b. Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis. c. Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
2. Primer Design and Validation: a. Design gene-specific primers for the target genes and a reference gene (e.g., actin) using primer design software. b. Validate the specificity of the primers by performing a standard PCR and running the products on an agarose (B213101) gel.
3. qRT-PCR Reaction: a. Prepare the qRT-PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, cDNA template, and nuclease-free water. b. Perform the qRT-PCR on a real-time PCR system with a thermal cycling program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes. b. Calculate the relative gene expression levels using the 2-ΔΔCt method.
Experimental Workflow Diagram
IV. Conclusion and Future Perspectives
The biosynthesis of fenfangjine alkaloids, particularly fangchinoline and tetrandrine, in Stephania tetrandra is a promising area of research with significant implications for pharmacology and drug development. While the general framework of the BIA pathway is understood, the specific enzymes responsible for the later, and likely rate-limiting, steps in S. tetrandra remain to be fully characterized.
Future research should focus on:
-
Functional Characterization of Candidate Genes: The numerous candidate genes identified through transcriptome analysis, especially for the CYP450 and OMT families, require functional validation to confirm their roles in the pathway.
-
Elucidation of the Dimerization Step: Identifying and characterizing the enzymes responsible for the oxidative coupling of benzylisoquinoline monomers is a critical next step.
-
Metabolic Engineering: With a more complete understanding of the pathway and its regulation, metabolic engineering strategies in microbial or plant-based systems could be developed for the sustainable production of these valuable alkaloids.
This guide provides a solid foundation for researchers to build upon, with the ultimate goal of harnessing the therapeutic potential of Stephania tetrandra's unique chemical diversity.
References
- 1. Simultaneous determination of fangchinoline and tetrandrine in Stephania tetrandra S. Moore by using 1-alkyl-3-methylimidazolium-based ionic liquids as the RP-HPLC mobile phase additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
In Silico Prediction of Fenfangjine G Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenfangjine G, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore (Fen Fang Ji), belongs to a class of natural products with diverse and potent pharmacological activities. While its therapeutic potential is recognized, a comprehensive understanding of its molecular targets remains crucial for elucidating its mechanism of action and advancing its clinical development. This technical guide provides a detailed framework for the in silico prediction of this compound's biological targets, leveraging established computational methodologies. The protocols and workflows outlined herein are based on successful target identification strategies for structurally similar alkaloids, such as tetrandrine (B1684364) and fangchinoline, also found in Stephania tetrandra.[1][2][3][4] This document serves as a comprehensive resource for researchers embarking on the computational target discovery for novel natural products.
Core Methodologies in Target Prediction
The in silico prediction of protein targets for small molecules like this compound typically employs a multi-pronged approach that integrates ligand-based, structure-based, and systems-based methods. This integrated strategy, often referred to as network pharmacology, provides a holistic view of the compound's potential interactions within a complex biological system.
A general workflow for this process is depicted below:
Experimental Protocols
Ligand-Based Target Prediction
This approach identifies potential protein targets by comparing the chemical structure of this compound to databases of known ligands with documented biological activities.
Protocol:
-
Structure Acquisition: Obtain the 2D and 3D structures of this compound from chemical databases such as PubChem or ChemSpider. The structure should be saved in a standard format like SDF or MOL2.
-
Database Selection: Utilize established target prediction databases. Commonly used platforms for natural products include:
-
TCMSP (Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform): A comprehensive database that includes information on ingredients, targets, and diseases for traditional Chinese medicine.
-
ETCM (Encyclopedia of Traditional Chinese Medicine): Contains information on the ingredients of traditional Chinese medicines and their corresponding targets.
-
BATMAN-TCM (Bioinformatics Analysis Tool for Molecular mechANism of Traditional Chinese Medicine): A tool for predicting the targets of ingredients in traditional Chinese medicine.
-
SwissTargetPrediction: A web server for predicting the protein targets of small molecules based on a combination of 2D and 3D similarity measures.
-
-
Prediction Execution: Submit the structure of this compound to the selected databases. The output will typically be a list of potential protein targets ranked by a prediction score or probability.
-
Target Consolidation: Combine the target lists from the different databases and remove duplicates. This consolidated list represents the putative targets of this compound.
Protein-Protein Interaction (PPI) Network Construction
To understand the broader biological context of the predicted targets, a PPI network is constructed. This network illustrates the functional relationships and interactions between the target proteins.
Protocol:
-
Database Selection: The STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database is a widely used resource for constructing PPI networks.
-
Network Generation: Input the consolidated list of putative this compound targets into the STRING database. Set a confidence score threshold (e.g., > 0.7) to ensure high-confidence interactions are included.
-
Network Visualization and Analysis: The resulting network can be visualized directly in STRING or exported for analysis in software like Cytoscape. Key topological parameters such as degree, betweenness centrality, and closeness centrality can be calculated to identify "hub" genes, which are highly connected nodes that may play critical roles in the network.
Functional Enrichment Analysis
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to elucidate the biological processes, molecular functions, and signaling pathways associated with the predicted targets.
Protocol:
-
Tool Selection: Utilize web-based tools such as DAVID (Database for Annotation, Visualization and Integrated Discovery) or the enrichment analysis tools available within platforms like STRING or Cytoscape.
-
Analysis Execution: Input the list of putative targets into the selected tool. The analysis will identify over-represented GO terms (categorized into biological process, molecular function, and cellular component) and KEGG pathways.
-
Result Interpretation: Analyze the enrichment results to identify the key biological functions and pathways that may be modulated by this compound. A statistically significant p-value (e.g., < 0.05) is typically used as a cutoff.
Molecular Docking
Molecular docking is a structure-based method used to predict the binding mode and affinity of a ligand (this compound) to the active site of a target protein. This serves as a computational validation of the predicted interactions.
Protocol:
-
Protein Structure Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). If a crystal structure is unavailable, homology modeling can be used to generate a theoretical model. The protein structure needs to be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Structure Preparation: The 3D structure of this compound should be energy-minimized using a force field like MMFF94.
-
Docking Software: Utilize molecular docking software such as AutoDock Vina, Schrödinger's Glide, or MOE (Molecular Operating Environment).
-
Binding Site Definition: Define the binding pocket of the target protein, often based on the location of a co-crystallized ligand or through pocket prediction algorithms.
-
Docking Simulation: Run the docking simulation to generate a series of possible binding poses of this compound within the target's active site.
-
Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding affinity (e.g., kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein. A lower binding energy generally indicates a more stable and favorable interaction.
Data Presentation
The quantitative data generated from these in silico analyses should be organized into clear and structured tables for easy interpretation and comparison.
Table 1: Predicted Targets of this compound from Various Databases
| Target Gene | Database 1 Score | Database 2 Score | Database 3 Score |
| Target A | 0.95 | 0.89 | Present |
| Target B | 0.92 | 0.85 | Present |
| Target C | 0.88 | - | Present |
| ... | ... | ... | ... |
Table 2: Top Hub Genes Identified from PPI Network Analysis
| Gene Symbol | Degree | Betweenness Centrality | Closeness Centrality |
| Hub Gene 1 | 55 | 0.12 | 0.78 |
| Hub Gene 2 | 48 | 0.09 | 0.75 |
| Hub Gene 3 | 42 | 0.07 | 0.72 |
| ... | ... | ... | ... |
Table 3: KEGG Pathway Enrichment Analysis of Predicted Targets
| Pathway ID | Pathway Description | Gene Count | p-value |
| hsa04151 | PI3K-Akt signaling pathway | 15 | 1.2e-08 |
| hsa05200 | Pathways in cancer | 20 | 3.5e-07 |
| hsa04010 | MAPK signaling pathway | 12 | 5.1e-06 |
| ... | ... | ... | ... |
Table 4: Molecular Docking Results for this compound with Key Target Proteins
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| Hub Gene 1 | XXXX | -9.8 | Tyr123, Asp234, Phe345 |
| Hub Gene 2 | YYYY | -9.2 | Arg56, Leu78, Val90 |
| Hub Gene 3 | ZZZZ | -8.7 | Ser11, His22, Trp33 |
| ... | ... | ... | ... |
Visualization of Signaling Pathways
Based on the results of the KEGG pathway enrichment analysis, key signaling pathways can be visualized to illustrate the potential mechanism of action of this compound. For instance, if the PI3K-Akt signaling pathway is significantly enriched, a diagram can be created to show the potential points of intervention by the compound.
Conclusion
The in silico approach detailed in this guide provides a powerful and efficient strategy for identifying the potential molecular targets of this compound. By combining ligand-based prediction, network pharmacology, and molecular docking, researchers can generate robust hypotheses regarding the compound's mechanism of action. These computational predictions are invaluable for guiding subsequent experimental validation, ultimately accelerating the drug discovery and development process for this promising natural product. The methodologies are not only applicable to this compound but also serve as a template for the investigation of other novel bioactive compounds.
References
- 1. Mechanism of Tetrandrine Against Endometrial Cancer Based on Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the mechanism of Stephania tetrandra S. Moore in the treatment of cisplatin resistance against ovarian cancer through integration of network pharmacology and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unveiling the Anticancer Potential and Molecular Mechanisms of Fangchinoline Against Cholangiocarcinoma Using FTIR Microspectroscopy, In Vitro and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenfangjine G: A Technical Guide to its Natural Sources, Abundance, and Scientific Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenfangjine G, a bisbenzylisoquinoline alkaloid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, primarily found in the root of Stephania tetrandra S. Moore. Detailed experimental protocols for the isolation and quantification of this compound are presented, alongside an exploration of its biosynthetic origins. Furthermore, this document elucidates the potential interactions of this compound with key cellular signaling pathways, offering valuable insights for researchers in drug discovery and development. All quantitative data is summarized in structured tables, and complex biological and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.
Natural Sources and Abundance of this compound
This compound is a naturally occurring alkaloid predominantly isolated from the root of Stephania tetrandra S. Moore, a plant belonging to the Menispermaceae family.[1][2] This plant has a history of use in traditional Chinese medicine.[2] While the presence of this compound in Stephania tetrandra is well-documented, specific quantitative data on its abundance in the raw plant material is limited in publicly available literature. However, analysis of traditional herbal preparations provides some indication of its concentration.
A study on Fangji Huangqi Tang, a traditional Chinese medicine decoction containing Stephania tetrandra, reported the concentration of this compound to be between 0.54 and 41.19 µg/mL.[3] It is important to note that this concentration is in the final decoction and not the raw plant material, and will be influenced by the specific preparation methods used. Further research is required to determine the precise concentration range of this compound in the roots of Stephania tetrandra under various geographical and environmental conditions.
| Compound | Natural Source | Plant Part | Reported Concentration | Citation |
| This compound | Stephania tetrandra S. Moore | Root | 0.54 - 41.19 µg/mL (in Fangji Huangqi Tang decoction) | [3] |
Biosynthesis of this compound
This compound belongs to the class of bisbenzylisoquinoline alkaloids (BIAs). The biosynthesis of BIAs is a complex process that originates from the amino acid L-tyrosine. While the specific enzymatic steps leading directly to this compound have not been fully elucidated, the general pathway for the formation of the bisbenzylisoquinoline scaffold is understood.
The pathway begins with the conversion of L-tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These two molecules undergo a Pictet-Spengler condensation to form (S)-norcoclaurine, the central precursor for the vast majority of BIAs. Subsequent enzymatic reactions, including methylation and hydroxylation, lead to the formation of various monomeric benzylisoquinoline alkaloids. The final step in the formation of bisbenzylisoquinoline alkaloids like this compound involves the oxidative coupling of two of these monomeric precursors. The exact monomeric units that couple to form this compound are yet to be definitively identified.
Experimental Protocols
Isolation of this compound from Stephania tetrandra Root
The following is a generalized protocol for the isolation of alkaloids, including this compound, from the root of Stephania tetrandra. This protocol is based on common alkaloid extraction techniques and may require optimization for maximizing the yield of this compound.
Materials:
-
Dried and powdered root of Stephania tetrandra
-
Methanol (B129727) or Ethanol (B145695) (95%)
-
Hydrochloric acid (HCl), 2%
-
Ammonia (B1221849) solution (NH₄OH)
-
Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (B151607) (CHCl₃)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for column chromatography (e.g., a gradient of chloroform and methanol)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Extraction: Macerate the powdered root material in 95% methanol or ethanol at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process three times to ensure complete extraction of the alkaloids.
-
Acid-Base Partitioning: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract. Dissolve the crude extract in 2% HCl to protonate the alkaloids, making them water-soluble.
-
Wash the acidic aqueous solution with dichloromethane or chloroform to remove neutral and weakly basic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonia solution to deprotonate the alkaloids, making them soluble in organic solvents.
-
Extract the alkaline aqueous solution with dichloromethane or chloroform. Repeat the extraction three to five times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Purification: Evaporate the organic solvent to yield the total alkaloid extract. Subject the total alkaloid extract to silica gel column chromatography.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Collect fractions and monitor the separation using TLC. Visualize the spots under a UV lamp.
-
Combine the fractions containing this compound (as identified by comparison with a standard, if available, or by subsequent analytical methods).
-
Further purify the combined fractions using preparative TLC or recrystallization to obtain pure this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A critical review: traditional uses, phytochemistry, pharmacology and toxicology of Stephania tetrandra S. Moore (Fen Fang Ji) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Potential Active Components of Fangji Huangqi Tang on the Treatment of Nephrotic Syndrome by Using Integrated Metabolomics Based on “Correlations Between Chemical and Metabolic Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical and Chemical Properties of Fenfangjine G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenfangjine G is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore (Fen Fang Ji), a plant with a long history of use in traditional Chinese medicine for treating a variety of inflammatory conditions. As a member of a pharmacologically significant class of natural products, this compound holds potential for further investigation and development as a therapeutic agent. This technical guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its characterization, and insights into its potential biological activities and associated signaling pathways.
Physical and Chemical Properties
The physical and chemical properties of this compound are essential for its identification, purification, and formulation. While experimentally determined data for some properties are limited in publicly accessible literature, a combination of reported and predicted values provides a solid foundation for research and development.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 205533-81-9 | N/A |
| Molecular Formula | C₂₂H₂₇NO₈ | Mass Spectrometry |
| Molecular Weight | 433.45 g/mol | Mass Spectrometry |
| Appearance | White powder | General observation for isolated alkaloids |
| Melting Point | Not reported | |
| Boiling Point | 625.7 ± 55.0 °C | Predicted |
| Density | 1.39 ± 0.1 g/cm³ | Predicted |
| pKa | 9.63 ± 0.70 | Predicted |
| Solubility | Soluble in chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, acetone. | General solubility of similar alkaloids |
| XLogP3 | 2.5 | Computed |
| Topological Polar Surface Area | 104 Ų | Computed |
Experimental Protocols
The isolation and characterization of this compound involve a series of standard phytochemical techniques. The following protocols are based on established methods for the analysis of bisbenzylisoquinoline alkaloids from Stephania tetrandra.
Isolation of this compound
The isolation of this compound from the dried and powdered roots of Stephania tetrandra typically follows a multi-step extraction and chromatographic purification process.
a. Extraction:
-
The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
The residue is suspended in a 2% aqueous HCl solution and partitioned with ethyl acetate to remove non-basic compounds.
-
The acidic aqueous layer is then basified with NH₄OH to a pH of 9-10.
-
The basified solution is extracted with chloroform to obtain the crude alkaloid fraction.
b. Chromatographic Purification:
-
The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system, typically starting with chloroform and gradually increasing the polarity with methanol (B129727) (e.g., CHCl₃-MeOH, 100:1 to 10:1), is used to separate the different alkaloid components.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., CHCl₃-MeOH, 20:1) and visualized under UV light or with Dragendorff's reagent.
-
Fractions containing compounds with similar Rƒ values to known bisbenzylisoquinoline alkaloids are combined.
-
Further purification of the combined fractions is achieved through repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques.
a. Mass Spectrometry (MS):
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): This technique is used to determine the exact molecular weight and elemental composition of the molecule. The instrument is typically operated in positive ion mode. The sample is dissolved in a suitable solvent like methanol and infused into the mass spectrometer.
b. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR: These spectra provide detailed information about the carbon-hydrogen framework of the molecule. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.
-
c. Infrared (IR) Spectroscopy:
-
An IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film. The spectrum reveals the presence of key functional groups, such as hydroxyl (-OH), amine (N-H), carbonyl (C=O), and aromatic rings (C=C).
Potential Signaling Pathways and Biological Activity
While specific studies on the biological activity of this compound are limited, the activities of other bisbenzylisoquinoline alkaloids from Stephania tetrandra provide valuable insights into its potential therapeutic effects and mechanisms of action. Many alkaloids from this class have demonstrated significant anti-inflammatory and immunomodulatory properties.[1][2][3]
Anti-inflammatory Activity
Bisbenzylisoquinoline alkaloids are known to inhibit the production of pro-inflammatory mediators.[1] A likely mechanism of action for this compound involves the modulation of key inflammatory signaling pathways.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes such as TNF-α and IL-6. Bisbenzylisoquinoline alkaloids have been shown to inhibit this pathway, potentially by targeting the IKK complex.
Another critical pathway in inflammation is the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: Postulated inhibitory effect of this compound on the MAPK signaling cascade.
The MAPK cascade, consisting of kinases like p38, JNK, and ERK, is activated by various inflammatory stimuli and leads to the activation of transcription factors such as AP-1, which in turn regulate the expression of inflammatory mediators. Inhibition of MAPK phosphorylation is another potential mechanism for the anti-inflammatory effects of this compound.
Experimental Workflow for Biological Activity Screening
A typical workflow to evaluate the anti-inflammatory potential of this compound is outlined below.
Caption: A standard experimental workflow for assessing anti-inflammatory activity.
Conclusion
This compound, a bisbenzylisoquinoline alkaloid from Stephania tetrandra, presents an interesting subject for further pharmacological investigation. This guide has summarized its known physical and chemical properties and provided standardized experimental protocols for its isolation and characterization. Based on the activities of related compounds, this compound is hypothesized to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB and MAPK signaling pathways. The outlined experimental workflow provides a clear path for validating these hypotheses and further elucidating the therapeutic potential of this natural product. Future research should focus on obtaining comprehensive experimental data for all physical and chemical properties and conducting in-depth biological assays to confirm its mechanism of action.
References
- 1. Inhibitory effect of bisbenzylisoquinoline alkaloids on nitric oxide production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Mechanisms of Bisbenzylisoquinoline Alkaloids from Lotus Seed Embryos [mdpi.com]
- 3. Inhibitory effects of bisbenzylisoquinoline alkaloids on induction of proinflammatory cytokines, interleukin-1 and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenfangjine G: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fenfangjine G, a bioactive compound of interest for researchers in nephrology and drug development. This document summarizes its core chemical properties, explores its potential mechanism of action in the context of nephrotic syndrome, and provides a foundational experimental protocol for inducing a relevant disease model for further investigation.
Core Compound Data: this compound
A clear understanding of the fundamental properties of this compound is essential for any research endeavor. The following table summarizes its key chemical identifiers.
| Property | Value | Citation |
| CAS Number | 205533-81-9 | [1][2] |
| Molecular Formula | C₂₂H₂₇NO₈ | [3] |
| Molecular Weight | 433.45 g/mol | [1][2] |
Therapeutic Potential in Nephrotic Syndrome
This compound is an active component of Fangji Huangqi Tang (FHT), a traditional Chinese medicine formulation that has been investigated for its therapeutic effects on nephrotic syndrome. Research on the entire FHT extract suggests a multifactorial mechanism of action that may be relevant to the activity of this compound.
Modulation of the PI3K-Akt Signaling Pathway
Studies on FHT indicate that its therapeutic effects in nephrotic syndrome may be mediated, in part, through the regulation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. In the context of kidney disease, dysregulation of the PI3K-Akt pathway has been implicated in pathological processes such as inflammation and fibrosis. The inhibitory action on this pathway by components of FHT suggests a potential mechanism for reducing kidney injury and inflammation.
Regulation of Lipid Metabolism
Disorders in lipid metabolism are a known complication of nephrotic syndrome and can contribute to the progression of kidney damage. Research suggests that alkaloids and lactones present in FHT may exert a therapeutic effect by modulating lipid metabolism in animal models of nephrotic syndrome. This indicates a potential area of investigation for the specific role of this compound in mitigating lipotoxicity in renal cells.
Experimental Protocols: Induction of a Nephrotic Syndrome Model
To facilitate further research into the effects of this compound, a detailed experimental protocol for inducing a nephrotic syndrome model in rats is provided below. This model is widely used to study the pathophysiology of the disease and to evaluate the efficacy of potential therapeutic agents.
Objective: To induce a nephrotic syndrome model in rats using Adriamycin (doxorubicin).
Materials:
-
Male Sprague-Dawley rats (or other suitable strain)
-
Adriamycin (doxorubicin hydrochloride)
-
Sterile saline solution (0.9% NaCl)
-
Metabolic cages for urine collection
-
Assay kits for urinary protein, serum creatinine (B1669602), and blood urea (B33335) nitrogen (BUN)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Induction: Administer Adriamycin to the rats via a single intravenous injection through the tail vein. A commonly used dosage is 4 mg/kg. A second injection may be given on day 14 to ensure the establishment of the model.
-
Control Group: A control group of rats should be injected with an equivalent volume of sterile saline.
-
Monitoring: House the rats in metabolic cages for 24-hour urine collection at regular intervals (e.g., weekly).
-
Biochemical Analysis: Measure the concentration of protein in the collected urine. At the end of the study period, collect blood samples to measure serum creatinine and BUN levels.
-
Confirmation of Model: The successful induction of nephrotic syndrome is characterized by significant proteinuria, elevated serum creatinine, and BUN levels compared to the control group.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed inhibition of the PI3K-Akt signaling pathway by this compound.
Caption: Workflow for inducing a rat model of nephrotic syndrome.
References
- 1. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Accumulation and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of key lipid metabolism-related genes in kidney fibrosis: implications for chronic kidney disease management - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Fenfangjine G Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenfangjine G is a bisbenzylisoquinoline alkaloid naturally found in the plant Stephania tetrandra[1]. This class of alkaloids is known for a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antiarrhythmic properties[2][3]. Recent studies have shown that total alkaloids from Stephania tetrandra can induce apoptosis in human non-small cell lung cancer cells, suggesting potential therapeutic applications for its constituents like this compound[4]. These application notes provide a comprehensive overview of the proposed methods for the synthesis and purification of this compound, based on established protocols for related compounds.
Data Presentation
Table 1: Predicted Purification Yields of this compound from Stephania tetrandra
| Purification Step | Starting Material | This compound Yield (predicted) | Purity (predicted) |
| Crude Methanol (B129727) Extraction | 1 kg dried root powder | 5-10 g (total alkaloids) | <1% |
| Acid-Base Partitioning | 5-10 g crude extract | 2-5 g (total alkaloids) | 1-5% |
| Silica (B1680970) Gel Chromatography | 2-5 g total alkaloids | 50-150 mg | 40-60% |
| Preparative HPLC | 50-150 mg enriched fraction | 10-30 mg | >98% |
Experimental Protocols
I. Synthesis of the Bisbenzylisoquinoline Core (Hypothetical Route)
As no total synthesis of this compound has been reported, this protocol outlines a general, hypothetical strategy for the synthesis of the core bisbenzylisoquinoline structure, which could be adapted for this compound. The approach is based on the well-established Bischler-Napieralski cyclization followed by an Ullmann coupling to form the characteristic diaryl ether linkage.
Materials:
-
Appropriately substituted benzylisoquinoline precursors
-
Dehydrating agent (e.g., phosphorus oxychloride)
-
Solvent (e.g., anhydrous toluene)
-
Reducing agent (e.g., sodium borohydride)
-
Copper-based catalyst for Ullmann coupling
-
Base (e.g., potassium carbonate)
-
High-purity solvents for reaction and purification
Protocol:
-
Preparation of Dihydroisoquinoline Intermediate:
-
Dissolve the N-acylphenethylamine precursor in anhydrous toluene.
-
Add phosphorus oxychloride dropwise at 0°C.
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully quench with ice water.
-
Basify with aqueous ammonia (B1221849) and extract the product with dichloromethane (B109758).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Reduction to Tetrahydroisoquinoline:
-
Dissolve the crude dihydroisoquinoline intermediate in methanol.
-
Add sodium borohydride (B1222165) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the tetrahydroisoquinoline intermediate by column chromatography on silica gel.
-
-
Ullmann Coupling for Bisbenzylisoquinoline Formation:
-
Combine the two tetrahydroisoquinoline monomers, a copper catalyst (e.g., copper(I) iodide), and a base (e.g., potassium carbonate) in a suitable solvent like pyridine (B92270) or DMF.
-
Heat the reaction mixture at 120-150°C for 24-48 hours under an inert atmosphere.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final bisbenzylisoquinoline product by preparative HPLC.
-
II. Isolation and Purification of this compound from Stephania tetrandra
This protocol is a proposed method for the isolation and purification of this compound from its natural source, based on established procedures for other alkaloids from the same plant[5].
Materials:
-
Dried and powdered roots of Stephania tetrandra
-
Methanol
-
Hydrochloric acid (HCl)
-
Ammonia solution (NH₄OH)
-
Dichloromethane
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)
-
Preparative HPLC system with a C18 column
Protocol:
-
Extraction of Total Alkaloids:
-
Macerate 1 kg of powdered Stephania tetrandra root with methanol at room temperature for 72 hours (repeat three times).
-
Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 2% aqueous HCl and filter to remove non-alkaloidal components.
-
Wash the acidic solution with dichloromethane to remove neutral and weakly basic compounds.
-
Adjust the pH of the aqueous solution to 9-10 with concentrated ammonia solution.
-
Extract the liberated alkaloids with dichloromethane (repeat three times).
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the total alkaloid fraction.
-
-
Preliminary Chromatographic Separation:
-
Subject the total alkaloid fraction to column chromatography on silica gel.
-
Elute with a gradient of chloroform-methanol to separate the alkaloids into fractions based on polarity.
-
Monitor the fractions by TLC and combine those containing compounds with similar Rf values to this compound.
-
-
Further Purification:
-
Subject the enriched fractions to chromatography on a Sephadex LH-20 column, eluting with methanol, to further remove impurities.
-
-
Final Purification by Preparative HPLC:
-
Perform final purification of the this compound-containing fraction by preparative HPLC on a C18 column.
-
Use a suitable mobile phase gradient (e.g., acetonitrile-water with a small amount of trifluoroacetic acid or formic acid) to achieve baseline separation of this compound.
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and spectroscopic methods (MS, NMR).
-
Visualizations
Caption: Hypothetical synthesis workflow for the bisbenzylisoquinoline core.
Caption: Proposed purification workflow for this compound.
Caption: Proposed apoptotic signaling pathway of S. tetrandra alkaloids.
References
- 1. A critical review: traditional uses, phytochemistry, pharmacology and toxicology of Stephania tetrandra S. Moore (Fen Fang Ji) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total alkaloids in Stephania tetrandra induce apoptosis by regulating BBC3 in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102285994A - Method for separating and purifying fangchinoline and tetrandrine from stephania tetrandra - Google Patents [patents.google.com]
Application Notes & Protocols: Analytical Techniques for the Identification of Fenfangjine G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenfangjine G is a naturally occurring alkaloid compound isolated from the root of Stephania tetrandra S. Moore, a plant used in traditional Chinese medicine.[1][2][3] Its chemical formula is C22H27NO8.[4][5] As a compound of interest for its potential pharmacological activities, robust and reliable analytical methods are crucial for its identification, quantification, and characterization in various matrices, including plant material and biological samples. This document provides detailed application notes and protocols for the analytical identification of this compound, drawing upon established methods for related alkaloids from the same plant species.
While specific validated methods for this compound are not widely published, the analytical techniques used for the major alkaloids from Stephania tetrandra, such as tetrandrine (B1684364) and fangchinoline (B191232), provide a strong foundation for developing methods for this compound. These methods, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), can be adapted and optimized for the specific analysis of this compound.
Key Analytical Techniques
The primary analytical techniques suitable for the identification and quantification of this compound are:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating, identifying, and quantifying components in a mixture. When coupled with a suitable detector, such as a Diode Array Detector (DAD) or Ultraviolet (UV) detector, HPLC can provide quantitative data based on the compound's absorbance of light.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS provides high sensitivity and selectivity, allowing for the definitive identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An essential tool for the structural elucidation of unknown compounds and the confirmation of the structure of known compounds. While not typically used for routine quantification, NMR provides detailed information about the chemical environment of atoms within a molecule.
Experimental Protocols
Sample Preparation: Extraction of this compound from Stephania tetrandra
A robust extraction protocol is critical for the accurate analysis of this compound from its natural source. The following protocol is a general guideline adapted from methods used for related alkaloids.
Materials:
-
Dried and powdered root of Stephania tetrandra
-
Methanol (B129727) (HPLC grade)
-
70% Ethanol
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of powdered Stephania tetrandra root into a conical flask.
-
Add 50 mL of 70% ethanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 10 mL of methanol.
-
Filter the solution through a 0.22 µm syringe filter prior to HPLC or LC-MS analysis.
Workflow for Sample Preparation
Caption: Workflow for the extraction of this compound from Stephania tetrandra.
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol is based on methods developed for the simultaneous determination of tetrandrine and fangchinoline and can be optimized for this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: Acetonitrile; B: 0.1% Phosphoric acid in water |
| Gradient | 20-80% A over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or determined by UV scan of this compound standard) |
Protocol:
-
Prepare a stock solution of this compound standard in methanol (1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
-
Inject the calibration standards into the HPLC system to construct a calibration curve.
-
Inject the prepared sample extract.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Quantitative Data Summary (Hypothetical for this compound based on related compounds):
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Recovery (%) | 95 - 105% |
| Precision (RSD%) | < 2% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation
LC-MS provides a higher level of confidence in the identification of this compound, especially in complex matrices.
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source and a triple quadrupole or time-of-flight (TOF) mass analyzer.
LC Conditions:
-
Same as the HPLC method described above.
MS Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Scan Range | m/z 100-1000 |
Protocol:
-
Inject the this compound standard to determine its retention time and mass spectrum, including the protonated molecular ion [M+H]⁺. The expected m/z for [M+H]⁺ of this compound (C22H27NO8) is approximately 434.17.
-
Perform fragmentation of the parent ion to obtain a characteristic product ion spectrum (MS/MS).
-
Inject the sample extract.
-
Confirm the presence of this compound by matching the retention time, the m/z of the parent ion, and the fragmentation pattern with the standard.
Logical Workflow for LC-MS Analysis
Caption: Logical workflow for the identification of this compound using LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is the gold standard for unambiguous structure elucidation.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
Sample Preparation:
-
Dissolve a purified sample of this compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
Experiments:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons.
-
¹³C NMR: Provides information about the carbon framework of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons to piece together the complete molecular structure.
Data Analysis:
-
The chemical shifts, coupling constants, and correlations observed in the NMR spectra are compared with published data or used to determine the structure of a novel compound.
Signaling Pathway (Hypothetical)
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many alkaloids from medicinal plants are known to interact with various cellular targets. A hypothetical pathway of interest for a novel alkaloid could involve modulation of inflammatory pathways, such as the NF-κB pathway.
Hypothetical NF-κB Signaling Pathway Modulation by this compound
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for the identification and quantification of this compound. By adapting and optimizing the established methods for related alkaloids from Stephania tetrandra, researchers can confidently characterize this compound in various experimental settings. The use of a combination of chromatographic and spectroscopic techniques will ensure the accuracy and reliability of the analytical results, which is essential for advancing the research and development of this compound as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. File:this compound.png - Wikimedia Commons [commons.wikimedia.org]
- 3. A critical review: traditional uses, phytochemistry, pharmacology and toxicology of Stephania tetrandra S. Moore (Fen Fang Ji) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C22H27NO8 | CID 10622655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Fenfangjine G (Fangchinoline)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenfangjine G, also known as Fangchinoline (B191232), is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore. It has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-allergic, and hypotensive effects, making it a compound of significant interest in drug discovery and development. Accurate and reliable quantitative analysis of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and formulation development. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. Detection is typically performed using a UV detector, as this compound possesses chromophores that absorb in the UV region. For higher sensitivity and selectivity, particularly in complex matrices like plasma, a mass spectrometer (MS) can be used as the detector.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD). For higher sensitivity, an LC-MS/MS system can be used.
-
Chromatographic Column: A reversed-phase C18 column is recommended. A common choice is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Formic acid (analytical grade)
-
Triethylamine (TEA) (analytical grade)
-
Water (deionized or HPLC grade)
-
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix.
A. Herbal Material (e.g., Stephania tetrandra root powder)
-
Extraction: Accurately weigh 1.0 g of the powdered herbal material into a conical flask. Add 50 mL of methanol and sonicate for 30 minutes.
-
Filtration: Allow the mixture to cool to room temperature and then filter it through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtrate with the mobile phase to a concentration within the linear range of the calibration curve.
B. Plasma Samples
-
Protein Precipitation: To 200 µL of plasma, add 600 µL of acetonitrile to precipitate the proteins.[1]
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC Method Parameters
Two alternative methods are presented below, one for general quantification and another for higher sensitivity using UPLC-MS/MS.
Method 1: HPLC-UV
This method is suitable for the quantification of this compound in herbal materials and formulations.
Method 2: UPLC-MS/MS
This method is highly sensitive and selective, making it ideal for the analysis of this compound in biological matrices like plasma.[1]
Data Presentation
Table 1: HPLC-UV Method Parameters
| Parameter | Condition |
| Column | WondaSil C18-WR (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile : 40 mM Ammonium Acetate Buffer (pH 6.5) (32:68, v/v)[2] |
| Flow Rate | 0.5 mL/min[2] |
| Column Temperature | Ambient |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Run Time | 20 minutes |
Table 2: UPLC-MS/MS Method Parameters
| Parameter | Condition |
| Column | Shim-pack XR-ODS C18 |
| Mobile Phase | A: 0.1% aqueous formic acid, B: Acetonitrile (Gradient Elution) |
| Flow Rate | 0.4 mL/min |
| Detection | Positive electrospray ionization in multiple reaction monitoring (MRM) mode |
| Mass Transition | m/z 609.3 → 367.3 |
Table 3: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range (Plasma) | 15 - 1000 ng/mL | |
| Correlation Coefficient (r) | > 0.999 | |
| Limit of Detection (LOD) (Plasma) | 3.0 ng/mL | |
| Recovery from Plasma | 50% | |
| Precision (RSD%) | < 2.7% | |
| Accuracy (Recovery) | 95 - 105% |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of the quantitative analysis process.
References
- 1. UHPLC-MS/MS Method for Quantifying Fangchinoline, Tetrandrine and Calycosin-7-O-β-D-Glucoside of Fangji Huangqi Decoction in Rat Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of tetrandrine and fangchinoline in herbal medicine Stephania tetrandra S. Moore by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS Analysis of Fangchinoline (Fenfangjine G)
These application notes provide a detailed protocol for the quantitative analysis of Fangchinoline, also referred to as Fenfangjine G, in biological matrices using liquid chromatography-mass spectrometry (LC-MS). This methodology is intended for researchers, scientists, and professionals in the field of drug development and pharmacokinetics.
Introduction
Fangchinoline is a bisbenzylisoquinoline alkaloid that, along with the structurally similar compound Tetrandrine, is a major active component isolated from the root of Stephania tetrandra. Due to their pharmacological activities, there is a significant interest in accurately quantifying these compounds in biological samples to assess their absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the determination of Fangchinoline in complex matrices such as plasma.[1][2][3] This document outlines a validated LC-MS/MS method for the quantitative analysis of Fangchinoline.
Quantitative Data Summary
The following tables summarize the quantitative parameters from a validated LC-MS/MS method for the simultaneous analysis of Fangchinoline and Tetrandrine in rat plasma.
Table 1: Pharmacokinetic Parameters of Fangchinoline in Rats
| Parameter | Value |
| Cmax (ng/mL) | 84.56 ± 3.28 |
| Tmax (h) | 10.17 ± 3.04 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.[4]
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Fangchinoline |
| Linearity Range (ng/mL) | 1 - 250 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 |
| Intra-day Precision (RSD, %) | < 9.4 |
| Inter-day Precision (RSD, %) | < 9.4 |
| Accuracy (RE, %) | Within 10.3 |
| Recovery (%) | 46 - 50 |
RSD: Relative Standard Deviation; RE: Relative Error.[4]
Experimental Protocols
This section details the methodology for the quantitative analysis of Fangchinoline in plasma samples.
Sample Preparation
A liquid-liquid extraction method is employed for the isolation of Fangchinoline from plasma.
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Internal Standard (IS) working solution (e.g., Tetrahydropalmatine or a similar compound)
-
-
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Add 1 mL of ethyl acetate and vortex for 3 minutes for extraction.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
-
LC-MS/MS Instrumentation and Conditions
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution: A suitable gradient to ensure separation from endogenous interferences and other analytes. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Fangchinoline: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific m/z values to be determined by direct infusion and tuning of the compound)
-
Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
-
Key MS Parameters:
-
Capillary Voltage: To be optimized (e.g., 3.5 kV)
-
Source Temperature: To be optimized (e.g., 150°C)
-
Desolvation Temperature: To be optimized (e.g., 450°C)
-
Collision Gas: Argon
-
Collision Energy: To be optimized for each MRM transition.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS analysis of Fangchinoline in a plasma sample.
References
- 1. The Applications and Features of Liquid Chromatography-Mass Spectrometry in the Analysis of Traditional Chinese Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Recent advances in high-throughput quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Studies of Fenfangjine G
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various animal models to study the in vivo efficacy of Fenfangjine G (also known as Fangchinoline). The information is curated for researchers in oncology, inflammation, and fibrosis, offering insights into experimental design, data interpretation, and the molecular pathways influenced by this compound.
I. Cancer Animal Models
This compound has demonstrated significant anti-tumor activity in several preclinical cancer models. The most common approach involves the use of xenograft models in immunodeficient mice, where human cancer cell lines are implanted to study tumor growth and the therapeutic effects of the compound.
A. Data Presentation: Anti-Tumor Efficacy of this compound
The following tables summarize the quantitative data from various in vivo cancer studies.
Table 1: Efficacy of this compound Monotherapy in Xenograft Models
| Cancer Type | Cell Line | Animal Model | This compound Dose & Route | Key Efficacy Endpoints | Reference |
| Gallbladder Cancer | GBC-SD | Nude Mice | 20 mg/kg, i.p., daily | Reduced tumor weight and volume compared to control. | [1] |
| Non-Small Cell Lung Cancer (Derivative) | A549 | Nude Mice | 20 and 40 mg/kg (compound 2h) | Dose-dependent inhibition of tumor growth. | [2] |
| Colon Adenocarcinoma | DLD-1 | Nude Mice | 20 mg/kg, i.p., every other day | Significantly repressed tumor growth and promoted apoptosis. | [3] |
| Prostate Cancer | PC-3 | Nude Mice | Not specified | Inhibition of tumor growth and decreased proteasome activities. | [4] |
| Breast Cancer | Not specified | Xenograft Mouse Model | Not specified | Abrogated tumor growth. | [4] |
| Osteosarcoma | Not specified | Balb/c Mice | Not specified | Attenuated the growth of subcutaneous tumors. |
Table 2: Efficacy of this compound in Combination Therapy
| Cancer Type | Cell Line | Animal Model | Combination Treatment | Key Efficacy Endpoints | Reference |
| Ovarian Cancer | OVCAR-3 | Ovarian Cancer-bearing Mice | This compound + Cisplatin | Significantly enhanced the therapeutic effects of cisplatin. |
B. Experimental Protocols: Xenograft Cancer Models
This protocol describes a general methodology for establishing a xenograft mouse model to evaluate the anti-tumor efficacy of this compound.
1. Cell Culture and Animal Husbandry:
-
Human cancer cell lines (e.g., OVCAR-3, GBC-SD, A549, DLD-1) are cultured in appropriate media and conditions.
-
Immunodeficient mice (e.g., nude mice, SCID mice) are acclimated for at least one week before the experiment.
2. Tumor Implantation:
-
Harvest cultured cancer cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium).
-
Inject a specific number of cells (typically 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. This compound Administration:
-
Prepare this compound solution in a suitable vehicle.
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection) and at the specified dose and schedule. The control group receives the vehicle only.
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tissues can be collected for further analysis (e.g., histology, western blotting).
C. Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects by modulating several key signaling pathways.
-
PI3K/Akt Signaling Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. In gallbladder cancer cells, it suppresses this pathway, leading to apoptosis. A derivative of this compound also demonstrated inhibition of the mTOR/PI3K/AKT pathway in non-small cell lung cancer.
-
EGFR-PI3K/AKT Signaling Pathway: In colon adenocarcinoma, this compound has been found to suppress the EGFR-PI3K/AKT signaling pathway, thereby inhibiting tumor growth.
-
Apoptosis Induction: this compound induces apoptosis in various cancer cells, including gallbladder and prostate cancer.
Diagram: this compound Experimental Workflow in Xenograft Model
Caption: Experimental workflow for assessing this compound efficacy in a xenograft mouse model.
Diagram: Simplified Signaling Pathway of this compound in Cancer
Caption: this compound inhibits the EGFR/PI3K/Akt pathway to suppress tumor growth.
II. Fibrosis Animal Models
Recent studies have highlighted the potential of this compound in mitigating fibrosis, particularly in the liver.
A. Data Presentation: Anti-Fibrotic Efficacy of this compound
Table 3: Efficacy of this compound in a Liver Fibrosis Model
| Fibrosis Model | Animal Model | This compound Dose & Route | Key Efficacy Endpoints | Reference |
| DEN-induced Hepatic Fibrosis | Mice | Not specified | Alleviated liver fibrosis, reduced biomarker levels, slowed histopathological changes, and inhibited collagen deposition. |
B. Experimental Protocol: DEN-Induced Liver Fibrosis Model
This protocol outlines the induction of liver fibrosis using Diethylnitrosamine (DEN) to test the anti-fibrotic effects of this compound.
1. Animal Husbandry:
-
Use appropriate mouse strains (e.g., C57BL/6).
-
Acclimate the animals for at least one week before the experiment.
2. Fibrosis Induction:
-
Administer DEN to the mice to induce liver fibrosis. The specific dose and frequency of administration may vary.
3. This compound Treatment:
-
Once the fibrosis model is established, begin treatment with this compound.
-
Administer the compound at the desired dose and route. A control group should receive a vehicle.
4. Efficacy Assessment:
-
At the end of the treatment period, collect blood samples to measure liver enzyme levels (e.g., ALT, AST).
-
Euthanize the animals and collect liver tissues.
-
Perform histological analysis (e.g., H&E, Masson's trichrome, Sirius Red staining) to assess the degree of fibrosis and collagen deposition.
-
Conduct molecular analyses (e.g., Western blot, qPCR) to measure the expression of fibrotic markers (e.g., α-SMA, Collagen I).
C. Signaling Pathways and Mechanisms of Action
In the context of liver fibrosis, this compound has been shown to act through:
-
Regulation of Taurine (B1682933) Metabolism: this compound may exert its anti-fibrotic effects by modulating taurine metabolism.
-
Inhibition of Oxidative Stress: The compound has been observed to reduce the accumulation of reactive oxygen species (ROS), potentially through the activation of the Nrf2 pathway.
Diagram: this compound in Liver Fibrosis Workflow
Caption: Workflow for evaluating this compound in a DEN-induced liver fibrosis model.
III. Inflammation Animal Models (General Protocols)
While specific in vivo studies on the anti-inflammatory effects of this compound are not as extensively documented as its anti-cancer properties, its known pharmacological profile suggests potential in this area. Below are general protocols for widely used inflammation models that can be adapted to test this compound.
A. Carrageenan-Induced Paw Edema
This is a classic model of acute inflammation.
1. Animal and Reagents:
-
Use rats or mice (e.g., Sprague-Dawley rats, Swiss albino mice).
-
Prepare a 1% carrageenan solution in sterile saline.
2. Experimental Procedure:
-
Administer this compound or a reference anti-inflammatory drug (e.g., indomethacin) at various doses, typically 30-60 minutes before carrageenan injection.
-
Inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
3. Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Analyze the levels of pro-inflammatory mediators (e.g., TNF-α, IL-1β, prostaglandins) in the paw tissue.
B. Dextran Sulfate Sodium (DSS)-Induced Colitis
This model mimics human ulcerative colitis.
1. Animal and Reagents:
-
Use mice susceptible to DSS-induced colitis (e.g., C57BL/6).
-
Prepare a solution of DSS (typically 2-5%) in the drinking water.
2. Experimental Procedure:
-
Provide mice with DSS-containing water for a specific period (e.g., 5-7 days) to induce acute colitis.
-
Administer this compound orally or via another route daily, starting before, during, or after DSS administration, depending on the study's aim (preventive or therapeutic).
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).
3. Efficacy Evaluation:
-
At the end of the experiment, euthanize the mice and collect the colons.
-
Measure the colon length and weight.
-
Perform histological analysis to assess inflammation, ulceration, and crypt damage.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the colon tissue.
These protocols provide a framework for the in vivo evaluation of this compound. Researchers should optimize the specific parameters based on their experimental objectives and institutional guidelines.
References
- 1. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fenfangjine G (Tetrandrine) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fenfangjine G, also known as Tetrandrine, is a bisbenzylisoquinoline alkaloid derived from the Chinese herb Stephania tetrandra. It has been investigated for its various pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[1] These application notes provide a detailed protocol for dissolving this compound and its application in common cell culture-based assays.
I. Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for accurate and reproducible experimental results. Based on published studies, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for preparing stock solutions for cell culture applications.
Solubility Data:
| Solvent | Recommended Concentration | Notes |
| DMSO | ≥ 10 mM | Primary recommended solvent for cell culture.[1][2] |
| 0.1 M HCl | 25 mg/mL | An alternative solvent for creating a fine suspension.[3] |
| Ethanol | Less soluble than DMSO | Not the preferred solvent for initial stock preparation. |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound (Tetrandrine) powder (M.W. 622.76 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Warm the DMSO vial to room temperature.
-
Weigh out a precise amount of this compound powder. For a 10 mM stock solution, you would dissolve 6.23 mg of this compound in 1 mL of DMSO.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Note on Solvent Toxicity: DMSO can be toxic to cells at higher concentrations. It is crucial to ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability, typically below 0.5%.[4]
II. Experimental Protocols
The following are detailed protocols for common cell-based assays using this compound. The working concentrations should be optimized for your specific cell line and experimental conditions.
A. Cell Viability Assay (MTT/CCK-8)
This protocol determines the effect of this compound on cell proliferation and cytotoxicity.
Workflow for Cell Viability Assay:
Caption: Workflow for determining cell viability after this compound treatment.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with is 0, 1, 5, 10, 20, and 50 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
For CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 2 hours.
-
For MTT Assay: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Afterwards, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 492 nm or 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
B. Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
C. Cell Migration and Invasion Assays
These assays assess the effect of this compound on the migratory and invasive potential of cancer cells.
1. Wound Healing Assay (Migration):
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing a non-lethal concentration of this compound (e.g., 10 µM).
-
Capture images of the scratch at 0 hours and after a specific time interval (e.g., 24 hours).
-
Measure the closure of the wound to determine the rate of cell migration.
2. Transwell Invasion Assay:
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed cells in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) and this compound to the lower chamber.
-
Incubate for 24 hours.
-
Remove non-invading cells from the upper surface of the insert.
-
Fix and stain the invading cells on the lower surface of the insert with crystal violet.
-
Count the number of invading cells under a microscope.
III. Signaling Pathways Affected by this compound
This compound has been shown to modulate several signaling pathways involved in cancer progression.
Caption: Signaling pathways modulated by this compound (Tetrandrine).
Summary of Effects on Signaling Pathways:
| Pathway | Effect of this compound | Downstream Consequences | Reference |
| Apoptosis | Upregulates Bax, downregulates Bcl-2, increases cleaved Caspase-3 and PARP | Induction of programmed cell death | |
| Cell Proliferation | Inhibits cell growth in a dose- and time-dependent manner | Decreased tumor cell viability | |
| Migration & Invasion | Downregulates MMP2 and MMP9 expression | Reduced cancer cell motility and invasion | |
| NR4A1 Signaling | Acts as a nuclear receptor 4A1 (NR4A1) antagonist | Inhibition of pro-survival pathways |
These notes provide a comprehensive guide for the use of this compound in cell culture. Researchers should always optimize protocols for their specific experimental setup and cell lines.
References
- 1. Tetrandrine, a Compound Common in Chinese Traditional Medicine, Preferentially Kills Breast Cancer Tumor Initiating Cells (TICs) In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrandrine suppresses cervical cancer growth by inducing apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrandrine suppresses proliferation, induces apoptosis, and inhibits migration and invasion in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Fenfangjine G in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the dosage and administration of Fenfangjine G in mice models are not available in the current body of scientific literature. This compound is identified as a bisbenzylisoquinoline alkaloid. The following application notes and protocols are therefore based on established methodologies for determining the dosage and administration of novel compounds, particularly alkaloids, in preclinical animal studies. These are intended to serve as a comprehensive guide for initiating research on this compound.
Introduction to this compound
This compound is a bisbenzylisoquinoline alkaloid with the chemical formula C₂₂H₂₇NO₈.[1] Alkaloids in this class are known to possess a wide range of pharmacological activities.[2][3][4] Preclinical evaluation in mouse models is a critical step in elucidating the therapeutic potential and toxicological profile of novel compounds like this compound.
Data Presentation: Dosage and Administration Parameters
Quantitative data from initial dose-ranging and subsequent efficacy studies should be meticulously recorded. The following table provides a structured format for easy comparison of different administration routes and dosages.
Table 1: Summary of this compound Dosage and Administration in Mice
| Study Type | Mouse Strain | Route of Administration | Vehicle | Dosage (mg/kg) | Dosing Frequency | Duration of Treatment | Observed Effects/Remarks |
| Acute Toxicity | C57BL/6 | Intraperitoneal (IP) | 10% DMSO in Saline | 5, 10, 25, 50, 100 | Single dose | 14 days | Note any signs of toxicity, weight loss, behavioral changes. |
| Dose-Ranging | BALB/c | Oral (PO) | 0.5% Methylcellulose | 10, 20, 40 | Once daily | 7 days | Monitor for tolerability and preliminary efficacy markers. |
| Efficacy Study | (Disease Model) | Subcutaneous (SC) | Saline | (Determined from dose-ranging) | Twice daily | (Study dependent) | Measure disease-specific endpoints. |
| Pharmacokinetic | CD-1 | Intravenous (IV) | PBS | (Determined from dose-ranging) | Single dose | 24 hours | Collect blood samples at specified time points. |
Experimental Protocols
Protocol for a Dose-Finding (Acute Toxicity) Study
This protocol is designed to determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.
Objective: To assess the safety and tolerability of single escalating doses of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in sterile saline)
-
8-10 week old mice (e.g., C57BL/6), both male and female
-
Syringes and needles appropriate for the route of administration
-
Animal balance
-
Calibrated pipettes
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Group Assignment: Randomly assign mice to treatment groups (e.g., 5 groups of 5 mice each: Vehicle control, 5 mg/kg, 10 mg/kg, 25 mg/kg, 50 mg/kg this compound).
-
Compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions for each dose level on the day of administration.
-
Administration: Administer a single dose of the assigned treatment to each mouse via the chosen route (e.g., intraperitoneal injection). The volume should be consistent across all groups (e.g., 10 µL/g of body weight).
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-administration for any immediate adverse reactions.
-
Monitor daily for 14 days for clinical signs of toxicity, including changes in posture, activity, grooming, and breathing.
-
Record body weight on Day 0 (pre-dose), Day 1, Day 3, Day 7, and Day 14.
-
-
Endpoint: At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological analysis if necessary.
Workflow for Dose-Finding Study
Workflow for a dose-finding study of this compound in mice.
General Protocol for an Efficacy Study in a Mouse Model
This protocol provides a framework for evaluating the therapeutic efficacy of this compound in a relevant disease model.
Objective: To determine the efficacy of this compound in a specific mouse model of disease.
Materials:
-
Disease model mice and wild-type controls
-
This compound
-
Vehicle
-
Dosing apparatus
-
Equipment for measuring disease-specific endpoints
Procedure:
-
Model Induction: Induce the disease pathology in the experimental cohort of mice according to established protocols.
-
Group Assignment: Once the disease phenotype is established, randomly assign animals to treatment groups (e.g., Vehicle control, Positive control (if available), and different dose levels of this compound).
-
Treatment Administration: Administer this compound or vehicle according to the predetermined dosage, route, and frequency.
-
Endpoint Measurement: Throughout the study, and at the terminal endpoint, measure relevant disease parameters. This could include behavioral tests, imaging, or biomarker analysis.
-
Data Analysis: Statistically analyze the differences in endpoint measurements between the treatment groups.
Signaling Pathway Visualization
Bisbenzylisoquinoline alkaloids have been shown to interact with a variety of cellular targets. A common mechanism of action for many drugs is the modulation of G-protein coupled receptor (GPCR) signaling. The following diagram illustrates a generic GPCR signaling cascade, which could be a potential pathway affected by this compound.
Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway
A generic G-protein coupled receptor signaling pathway.
References
Application Notes and Protocols for the Quantitative Analysis of Fangchinoline (Fenfangjine G) in Plant Extracts
Introduction
Fangchinoline (B191232), a bisbenzylisoquinoline alkaloid primarily isolated from the root of Stephania tetrandra, has attracted significant scientific interest due to its wide array of pharmacological activities.[1] These properties include anti-inflammatory, anti-cancer, neuroprotective, and antioxidant effects.[2] As research into its therapeutic potential advances, the need for accurate and reliable quantitative analysis methods becomes paramount. Such methods are essential for the quality control of herbal preparations, pharmacokinetic studies, and the overall development of new drug candidates.
This document provides detailed application notes and experimental protocols for the quantitative analysis of Fangchinoline in plant extracts, tailored for researchers, scientists, and drug development professionals. It covers common analytical techniques, presents quantitative data in a structured format, and includes diagrams of experimental workflows and relevant signaling pathways.
Section 1: Quantitative Analysis Methods and Data
Several analytical techniques have been validated for the quantification of Fangchinoline. The most common methods include High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and Capillary Electrophoresis (CE).[3][4][5] The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
The following table summarizes quantitative data from various studies on Fangchinoline, primarily from its main botanical source, Stephania tetrandra.
Table 1: Summary of Quantitative Analysis Data for Fangchinoline
| Plant/Material Source | Analytical Method | Key Method Parameters | Linear Range | Limit of Detection (LOD) | Fangchinoline Content |
| Radix Stephaniae tetrandrae | HPLC | Column: Reversed-phase; Mobile Phase: Dihydrogenphosphate buffer-acetonitrile (gradient) | 12.5-250 µg/mL | 0.95 µg/mL | 43.50 ± 0.024 mg/g |
| Stephania tetrandra S. Moore | HPLC-ECD | Column: WondaSil C18-WR (4.6 mm × 250 mm, 5 µm); Mobile Phase: Acetonitrile-ammonium acetate (B1210297) buffer (32:68, v/v) | Not Specified | 0.27 µmol/L | Not Specified |
| Qi-Fang-Xi-Bi-Granules | RP-HPLC | Column: Athena C18 (250 × 4.6 mm, 5 µm); Mobile Phase: Methanol-water (65:35, v/v) with sodium 1-octanesulfonate | Not Specified | 0.13 mg/L | Not Specified |
| Rat Plasma | UHPLC-MS/MS | Column: Shim-pack XR-ODS C18; Mobile Phase: 0.1% aqueous formic acid and acetonitrile (B52724) (gradient) | Not Specified | Not Specified | Not Applicable |
| Chinese Traditional Medicine | Capillary Electrophoresis (CE) | Buffer: 60 mM phosphoric acid/TAE, 50 mM Tween-20, 20% methanol, pH 2.5 | 5-250 µg/mL | Not Specified | Varies by medicine |
| Human Plasma | HPLC-UV | Column: WondaSil C18-WR (4.6 mm × 250 mm, 5 µm); Mobile Phase: Acetonitrile and 40 mM ammonium (B1175870) acetate buffer (32:68, v/v) | Not Specified | Not Specified | Not Applicable |
Section 2: Detailed Experimental Protocols
This section provides step-by-step protocols for the extraction and quantification of Fangchinoline from plant materials.
Protocol 2.1: Extraction of Fangchinoline from Plant Material
This protocol is a generalized method for extracting Fangchinoline from the dried roots of Stephania tetrandra.
Materials and Reagents:
-
Dried and pulverized Stephania tetrandra root
-
Methanol or 50% Ethanol (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Accurately weigh 2.0 g of the pulverized herbal material into a centrifuge tube.
-
Add 7 mL of the extraction solvent (e.g., 50% ethanol).
-
Stir or vortex the mixture vigorously for 30 minutes.
-
Centrifuge the mixture at 4,000 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-5) two more times on the remaining plant material, combining all supernatants.
-
Filter the combined extract through a 0.45 µm syringe filter prior to HPLC analysis.
Protocol 2.2: Quantification by HPLC with UV Detection (HPLC-UV)
This protocol describes a validated method for the simultaneous determination of Fangchinoline and the structurally similar alkaloid, Tetrandrine (B1684364).
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column compartment, and UV-Vis Detector.
-
Analytical column: C18 column (e.g., WondaSil C18-WR, 4.6 mm × 250 mm, 5 µm).
-
Data acquisition and processing software.
Reagents and Materials:
-
Fangchinoline reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (Analytical grade)
-
Purified water (18.2 MΩ·cm)
-
Glacial acetic acid (for pH adjustment)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 40 mM ammonium acetate buffer (pH 6.5) in a 32:68 (v/v) ratio. Alternatively, methanol-water (65:35, v/v, pH 3.0 adjusted with glacial acetic acid) containing 1.0 g/L sodium 1-octanesulfonate can be used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient (20-25°C).
Procedure:
-
Mobile Phase Preparation: Prepare the chosen mobile phase, filter it through a 0.45 µm membrane, and degas thoroughly before use.
-
Standard Solution Preparation:
-
Prepare a stock solution of Fangchinoline (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in methanol.
-
Create a series of working standard solutions (e.g., covering a range of 5 to 250 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Calibration Curve: Inject each working standard solution into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of Fangchinoline.
-
Sample Analysis: Inject the filtered plant extract (from Protocol 2.1) into the HPLC system under the same conditions.
-
Quantification: Record the peak area corresponding to Fangchinoline in the sample chromatogram. Calculate the concentration of Fangchinoline in the extract using the linear regression equation from the calibration curve.
Section 3: Application in Pharmacological Research - Signaling Pathways
The quantification of Fangchinoline is a critical first step in understanding its pharmacological effects. Fangchinoline exerts its therapeutic potential by modulating several key cellular signaling pathways involved in cell proliferation, survival, inflammation, and autophagy.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth and survival, and its overactivation is common in many cancers. Fangchinoline has been identified as a potent inhibitor of this pathway, suppressing the phosphorylation of Akt and its downstream targets, which can lead to cell cycle arrest and apoptosis.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates inflammatory responses and cell survival. Fangchinoline can suppress the activation of the NF-κB pathway, contributing to its anti-inflammatory and pro-apoptotic effects in cancer cells.
AMPK/mTOR Signaling Pathway
Fangchinoline has also been shown to induce autophagy, a cellular self-degradation process, in cancer cells. It achieves this by activating the AMPK/mTOR/ULK1 signaling pathway, highlighting another mechanism for its anti-cancer effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. UHPLC-MS/MS Method for Quantifying Fangchinoline, Tetrandrine and Calycosin-7-O-β-D-Glucoside of Fangji Huangqi Decoction in Rat Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of tetrandrine and fangchinoline in herbal medicine Stephania tetrandra S. Moore by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fenfangjine G solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability challenges associated with Fenfangjine G. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is a hydrophobic compound with limited aqueous solubility. It is known to be soluble in several organic solvents. While exact quantitative data (e.g., mg/mL) is not extensively published, its qualitative solubility is summarized in the table below.[1] We recommend performing your own solubility tests to determine the precise solubility in your specific solvent and buffer systems.
Q2: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous cell culture medium. What should I do?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[2][3] To prevent this, consider the following strategies:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your medium is as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic and increase the likelihood of precipitation.[2][3]
-
Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility better than a single one.
-
Gentle Warming and Mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the DMSO stock can aid in dispersion.
-
Prepare Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions from your concentrated stock into your aqueous buffer.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: For optimal stability, it is recommended to store stock solutions of this compound as aliquots in tightly sealed vials at -20°C. Under these conditions, the solution is generally usable for up to two weeks. To avoid degradation from repeated freeze-thaw cycles, prepare multiple small aliquots. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
Q4: How does pH affect the solubility and stability of this compound?
A4: For ionizable compounds, pH is a critical factor in both solubility and stability. This compound has a predicted pKa of 9.63±0.70. As a weakly basic compound, its solubility is expected to be higher in acidic conditions (pH < pKa). Conversely, its stability might be compromised at very low or high pH values. It is advisable to conduct pH-dependent solubility and stability studies to determine the optimal buffer conditions for your experiments.
Troubleshooting Guides
Issue 1: this compound Powder is Difficult to Dissolve
If you are facing challenges in dissolving the lyophilized powder, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for dissolving this compound powder.
Issue 2: Inconsistent Results in Biological Assays
Inconsistent results may stem from solubility or stability issues. Refer to the following table for potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Precipitation in Assay Medium | Visually inspect your wells for any precipitate. If observed, refer to the precipitation troubleshooting guide below. |
| Compound Degradation | Prepare fresh dilutions for each experiment. Avoid prolonged storage of dilute solutions. Conduct stability tests under your specific assay conditions (temperature, pH, light exposure). |
| Adsorption to Labware | Use low-binding plates and pipette tips. Consider the inclusion of a non-ionic surfactant like Tween-80 at a low concentration (e.g., 0.01%) in your assay buffer to reduce non-specific binding. |
| Inaccurate Pipetting of Viscous Solvents | When pipetting DMSO or other viscous solvents, ensure slow and careful aspiration and dispensing to maintain accuracy. Use reverse pipetting techniques for highly viscous solutions. |
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as an alternative to DMSO. |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| Water | Poorly Soluble | Hydrophobic nature limits aqueous solubility. |
Table 2: Recommended Stability Testing Parameters
| Parameter | Conditions to Test | Analytical Method |
| Temperature | 5°C, 25°C (Room Temperature), 37°C (Physiological) | HPLC-UV |
| pH | 3.0, 5.0, 7.4, 9.0 | HPLC-UV |
| Light Exposure | Exposure to ambient light vs. dark control | HPLC-UV |
| Freeze-Thaw Cycles | 1, 3, and 5 cycles | HPLC-UV |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight: 433.45 g/mol ).
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath for 5-10 minutes or gently warm to 37°C.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Workflow for Diluting Stock Solution into Aqueous Buffer
Caption: General workflow for diluting DMSO stock solutions into aqueous media.
Signaling Pathway
This compound's mechanism of action may involve the modulation of various signaling pathways. One such pathway that is often implicated in the effects of similar compounds is the Fibroblast Growth Factor (FGF) / Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
Caption: Key components of the FGF/FGFR signaling cascade.
References
Optimizing Fenfangjine G Dosage for In Vivo Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the optimization of Fenfangjine G dosage for in vivo studies. Due to the limited availability of specific in vivo data for this compound, this guide leverages information from structurally related bisbenzylisoquinoline alkaloids isolated from Stephania tetrandra, such as tetrandrine (B1684364) and fangchinoline, to provide estimated parameters and troubleshooting advice. Researchers should consider this information as a starting point and conduct thorough dose-finding studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse model?
Q2: What are the potential routes of administration for this compound?
A2: Based on studies with related compounds, the most common routes of administration for bisbenzylisoquinoline alkaloids in animal models are:
-
Oral (PO): Gavage is a common method. Bioavailability may be a consideration.
-
Intraperitoneal (IP): Often used for initial efficacy studies to bypass first-pass metabolism.
-
Intravenous (IV): Provides immediate systemic exposure but may require careful formulation to ensure solubility.
The choice of administration route will depend on the experimental goals, the physicochemical properties of the formulated this compound, and the target organ or system.
Q3: What are the potential toxic effects of this compound?
A3: Specific toxicity data for this compound is not available. However, studies on related bisbenzylisoquinoline alkaloids, such as tetrandrine, have reported potential for renal and liver toxicity at higher doses. It is imperative to include comprehensive toxicity assessments in your in vivo studies, including monitoring of animal well-being, body weight, and relevant blood biochemical markers for liver and kidney function.
Q4: How can I monitor the efficacy of this compound in my in vivo model?
A4: The methods for monitoring efficacy will depend on the specific therapeutic area being investigated. For example:
-
Anti-inflammatory models: Measure changes in paw edema, cytokine levels (e.g., TNF-α, IL-6), and inflammatory cell infiltration in tissues.
-
Cancer models: Monitor tumor growth, metastasis, and relevant biomarkers.
It is essential to establish clear, quantifiable endpoints to assess the dose-dependent effects of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable efficacy | - Insufficient dosage- Poor bioavailability- Inappropriate route of administration- Compound instability | - Perform a dose-escalation study.- Investigate alternative formulations to improve solubility and absorption.- Consider a different route of administration (e.g., IP instead of PO).- Verify the stability of your this compound formulation. |
| Observed toxicity (e.g., weight loss, lethargy) | - Dosage is too high- Vehicle toxicity- Off-target effects | - Reduce the dosage and/or dosing frequency.- Conduct a vehicle-only control group to rule out vehicle-related toxicity.- Perform histopathological analysis of major organs to identify potential off-target toxicity. |
| High variability in results | - Inconsistent dosing technique- Animal-to-animal variation- Formulation inconsistency | - Ensure all personnel are properly trained in the chosen administration technique.- Increase the number of animals per group to improve statistical power.- Ensure the this compound formulation is homogenous and consistently prepared. |
Quantitative Data Summary (Based on Related Bisbenzylisoquinoline Alkaloids)
Table 1: Estimated In Vivo Dosage of Related Bisbenzylisoquinoline Alkaloids (e.g., Tetrandrine)
| Parameter | Value | Species | Route of Administration | Reference |
| Anti-inflammatory Dose Range | 6.25 - 80.0 mg/kg | Mouse | IP, PO | [General knowledge from review articles on Stephania tetrandra alkaloids] |
Table 2: Potential Toxicity Profile of Related Bisbenzylisoquinoline Alkaloids
| Toxicity Type | Observed Effects | Notes |
| Nephrotoxicity | Potential for kidney damage at high doses. | Monitor renal function markers (e.g., BUN, creatinine). |
| Hepatotoxicity | Potential for liver damage at high doses. | Monitor liver enzyme levels (e.g., ALT, AST). |
Experimental Protocols
Protocol 1: General In Vivo Dose-Finding Study Workflow
This protocol outlines a general workflow for determining the optimal dose of this compound.
Technical Support Center: Fenfangjine G HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving HPLC peak tailing issues encountered during the analysis of Fenfangjine G.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem for this compound analysis?
A1: HPLC peak tailing is a phenomenon where the peak in a chromatogram is not symmetrical, exhibiting a "tail" that extends from the highest point of the peak back down to the baseline. In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Peak tailing is problematic for the analysis of this compound, a bisbenzylisoquinoline alkaloid, because it can lead to:
-
Reduced Resolution: Tailing peaks can merge with neighboring peaks, making it challenging to accurately measure the amount of each compound.
-
Inaccurate Quantification: The asymmetrical shape can cause errors in calculating the peak area, which affects the accuracy of the concentration measurement.
-
Lower Sensitivity: As the peak broadens due to tailing, its height decreases, which can negatively impact the ability to detect and quantify low concentrations of this compound.
Q2: What are the primary causes of peak tailing for a basic compound like this compound?
A2: The most common reason for peak tailing with basic compounds like this compound is undesirable secondary interactions between the analyte and the stationary phase in the HPLC column. Key causes include:
-
Silanol (B1196071) Interactions: Silica-based reversed-phase columns have residual acidic silanol groups (Si-OH) on their surface. At mobile phase pH values above 3, these silanols can become negatively charged (SiO-) and electrostatically interact with the positively charged (protonated) this compound molecules. This secondary retention mechanism is a major contributor to peak tailing.
-
Mobile Phase pH: The pH of the mobile phase is a critical factor. This compound has a predicted pKa of 9.63 ± 0.70.[1] If the mobile phase pH is close to the pKa, both the ionized and non-ionized forms of the analyte will be present, leading to peak broadening and tailing.[2]
-
Column Overload: Injecting too much of the sample can saturate the stationary phase, causing distortion of the peak shape, including tailing.
-
Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing material, leading to poor peak shapes.
Q3: How can I troubleshoot and resolve peak tailing for this compound?
A3: A systematic approach is best for troubleshooting. Here are the recommended steps:
-
Check for Column Overload: Dilute your sample (e.g., 1:10 and 1:100) and inject it again. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
Adjust Mobile Phase pH: Since this compound is a basic compound, lowering the mobile phase pH (typically to between 2.5 and 3.5) will ensure that the silanol groups on the column are not ionized, reducing the unwanted secondary interactions. This is often the most effective way to improve peak shape for basic compounds.
-
Add a Mobile Phase Modifier: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can help to mask the active silanol sites on the stationary phase, preventing them from interacting with this compound.[3][4]
-
Select an Appropriate Column: If the above steps do not resolve the issue, consider using a different HPLC column. Modern columns with end-capping or those with a different stationary phase chemistry are designed to minimize silanol interactions.
-
Perform Column Maintenance: If you suspect column degradation, a thorough column wash procedure may restore performance. If this is unsuccessful, the column may need to be replaced.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting this compound peak tailing.
Impact of Key Parameters on Peak Shape
| Parameter | Effect on Peak Tailing for this compound | Recommended Action |
| Sample Concentration | High concentrations can lead to column overload and peak tailing. | Prepare a dilution series of your sample to determine the optimal concentration. |
| Mobile Phase pH | A pH close to the pKa of this compound (predicted pKa ~9.63) or a pH that ionizes silanol groups (pH > 3) will increase tailing. | Lower the mobile phase pH to a range of 2.5-3.5 to suppress silanol ionization. |
| Mobile Phase Modifier | The absence of a competing base can allow for strong interactions between this compound and active silanol sites. | Add a small amount of a competing base like triethylamine (TEA) to the mobile phase. |
| Column Chemistry | Columns with a high density of residual silanol groups will cause more significant tailing. | Use a modern, high-purity silica (B1680970) column with end-capping or consider a column with an alternative stationary phase. |
Representative Experimental Protocol
This protocol is a representative method for the HPLC analysis of alkaloids from Stephania tetrandra, the plant source of this compound, and can be adapted for the specific analysis of this compound.
Objective: To achieve a symmetric peak shape and accurate quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (TEA)
-
Phosphoric acid or Formic acid
-
This compound reference standard
-
Sample containing this compound
Procedure:
-
Mobile Phase Preparation:
-
Prepare an aqueous mobile phase containing a buffer to maintain a low pH. For example, a dihydrogenphosphate buffer or a dilute solution of an acid like formic acid.
-
To reduce silanol interactions, a competing base can be added. For instance, a mobile phase could consist of acetonitrile and water containing 0.5% triethylamine, with the pH adjusted with phosphoric acid.
-
The final mobile phase is typically a mixture of the aqueous and organic components, which can be run in an isocratic (constant composition) or gradient (varying composition) mode. A common mobile phase for similar alkaloids is a gradient of acetonitrile and a phosphate (B84403) buffer.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or the mobile phase) to prepare a stock solution.
-
Prepare a series of dilutions from the stock solution to create calibration standards.
-
-
Sample Preparation:
-
If the sample is a solid, accurately weigh a portion and extract the alkaloids using a suitable solvent, potentially with the aid of ultrasonication.
-
Filter the sample extract through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., phosphate buffer at a low pH).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound (a common detection wavelength for similar alkaloids is 280 nm).
-
Injection Volume: 10-20 µL
-
Column Temperature: 30 °C
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Signaling Pathway and Interaction Diagram
Caption: Interactions leading to peak tailing and mitigation strategies.
References
Technical Support Center: Overcoming Poor Bioavailability of Fenfangjine G
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Fenfangjine G. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental studies.
Section 1: Troubleshooting Guides
This section offers solutions to common problems encountered when working with this compound, focusing on strategies to enhance its oral bioavailability.
Q1: My in vivo experiments with this compound are showing low and variable oral bioavailability. What are the likely causes?
A1: The poor oral bioavailability of this compound is likely multifactorial, stemming from its physicochemical properties and physiological interactions. Based on data from its structural analog, tetrandrine (B1684364), the primary causes are likely:
-
Poor Aqueous Solubility: Tetrandrine, an alkaloid also isolated from Stephania tetrandra, exhibits low solubility in physiological pH, with a reported saturation solubility of 0.015 mg/mL in phosphate-buffered saline (PBS) at pH 7.4.[1] This poor solubility can limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
P-glycoprotein (P-gp) Efflux: this compound is likely a substrate for the P-glycoprotein (P-gp) efflux pump.[2][3][4][5] P-gp is an ATP-dependent transporter highly expressed in the intestinal epithelium that actively pumps a wide range of xenobiotics, including many natural alkaloids, back into the intestinal lumen, thereby reducing their net absorption.
Q2: How can I improve the solubility and dissolution rate of this compound in my formulation?
A2: Several formulation strategies can be employed to enhance the solubility and dissolution of poorly water-soluble compounds like this compound. Two effective approaches are nanoformulation and solid dispersion.
-
Nanoformulation: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate.
-
Nanocrystals: This technique involves reducing the drug's particle size to the sub-micron range. For the analogous compound tetrandrine, a nanocrystal formulation increased the cumulative dissolution to 96.40% within 60 minutes.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the GI fluids. A SNEDDS formulation of tetrandrine demonstrated a significantly faster dissolution rate compared to a commercial tablet.
-
-
Solid Dispersion: This involves dispersing the drug in an inert, hydrophilic carrier at the solid state. The drug can exist in an amorphous or crystalline form within the carrier. Amorphous dispersions often exhibit higher apparent solubility and faster dissolution rates compared to the crystalline drug.
Q3: My attempts to improve solubility haven't significantly increased bioavailability. What other factors should I consider?
A3: If solubility enhancement alone is insufficient, P-gp mediated efflux is a likely contributor to the low bioavailability. Both this compound and its analogue tetrandrine are likely substrates and inhibitors of P-gp. Therefore, strategies to overcome P-gp efflux should be considered:
-
Co-administration with P-gp Inhibitors: Natural compounds have been identified as P-gp inhibitors. While this compound itself may have some inhibitory activity, its effectiveness might be concentration-dependent. Exploring the co-administration of a potent, non-toxic P-gp inhibitor could be a viable strategy.
-
Formulation with Excipients that Inhibit P-gp: Certain surfactants and polymers used in formulations, such as those in SNEDDS, can also inhibit P-gp function, thereby increasing the intestinal absorption of P-gp substrates.
Q4: What in vitro assays can I use to screen for improved formulations of this compound?
A4: To assess the potential of your reformulated this compound to overcome poor bioavailability, the following in vitro assays are recommended:
-
In Vitro Dissolution Testing: This is a fundamental test to evaluate the enhanced solubility and dissolution rate of your formulation. The choice of dissolution medium is critical for poorly soluble drugs.
-
Caco-2 Permeability Assay: The Caco-2 cell line is a well-established in vitro model of the human intestinal epithelium. This assay can be used to:
-
Determine the apparent permeability coefficient (Papp) of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.
-
Evaluate the effect of P-gp inhibitors or novel formulations on the permeability and efflux of this compound.
-
Section 2: Frequently Asked Questions (FAQs)
Q: What is the Biopharmaceutics Classification System (BCS) and where does this compound likely fall?
A: The Biopharmaceutics Classification System (BCS) is a scientific framework for classifying drug substances based on their aqueous solubility and intestinal permeability. Given its likely poor solubility and potential for P-gp mediated efflux (indicative of low permeability), this compound would most likely be classified as a BCS Class IV drug (low solubility, low permeability).
Q: Are there any known signaling pathways affected by this compound or related compounds?
A: Yes, alkaloids from Stephania tetrandra, including tetrandrine, have been shown to modulate several key signaling pathways, which may be relevant to its therapeutic effects and potentially its interaction with intestinal cells. These include:
-
NF-κB Signaling Pathway: Tetrandrine has been shown to inhibit the activation of NF-κB, a key regulator of inflammation.
-
ERK Signaling Pathway: Tetrandrine can also down-regulate the ERK/NF-κB signaling pathway.
-
Apoptosis Pathways: Total alkaloids from Stephania tetrandra have been found to induce apoptosis by regulating the expression of pro-apoptotic genes like BBC3 (also known as PUMA).
Section 3: Data Presentation
Table 1: Physicochemical Properties of Tetrandrine (Analogue of this compound)
| Property | Value | Reference |
| Aqueous Solubility (pH 7.4 PBS) | 0.015 mg/mL | |
| P-glycoprotein Interaction | Substrate and Inhibitor |
Table 2: Bioavailability Enhancement of Tetrandrine with Different Formulation Strategies
| Formulation Strategy | Key Findings | Fold Increase in Bioavailability (AUC) | Reference |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Optimal formulation consisted of oleic acid, SPC, Cremophor RH-40, and PEG400. Average droplet size was 19.75 nm. | ~2.33-fold (compared to commercial tablet) | |
| Nanocrystals | Prepared by media milling with Poloxam 407 as a stabilizer. Average particle size was 360.0 nm. | ~3.07-fold (compared to coarse powder) |
Section 4: Experimental Protocols
Protocol 1: Preparation of Tetrandrine Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Objective: To prepare a SNEDDS formulation to enhance the oral bioavailability of tetrandrine.
Materials:
-
Tetrandrine
-
Oil phase: Oleic acid
-
Surfactant: Soya phosphatidylcholine (SPC) and Cremophor RH-40
-
Co-surfactant: Polyethylene glycol 400 (PEG 400)
Methodology:
-
Excipient Screening: Determine the solubility of tetrandrine in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
-
Construction of Pseudo-ternary Phase Diagrams: To identify the self-nanoemulsification region, pseudo-ternary phase diagrams are constructed using a water titration method. Different ratios of surfactant/co-surfactant (Km) are prepared. The oil and the surfactant/co-surfactant mixture are then mixed at various ratios. The mixtures are titrated with water and observed for the formation of a clear or slightly bluish nanoemulsion.
-
Preparation of Tetrandrine-SNEDDS: Based on the optimal formulation identified from the phase diagrams (e.g., 40% oleic acid, 15% SPC, 30% Cremophor RH-40, and 15% PEG 400), accurately weigh the components and mix them until a clear and homogenous solution is formed. Add the required amount of tetrandrine and stir until completely dissolved.
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the SNEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
In Vitro Dissolution: Perform dissolution studies in various media (e.g., 0.1 N HCl, acetate (B1210297) buffer pH 4.5, and phosphate (B84403) buffer pH 6.8) and compare the release profile with the unformulated drug.
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for P-gp mediated efflux of this compound.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
This compound
-
Lucifer yellow (marker for paracellular integrity)
-
Propranolol (high permeability marker)
-
Atenolol (low permeability marker)
-
Verapamil (P-gp inhibitor control)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture and Differentiation: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a volt-ohm meter. Monolayers with TEER values > 200 Ω·cm² are typically considered suitable for transport studies. Additionally, assess the permeability of Lucifer yellow; a Papp of < 1.0 x 10⁻⁶ cm/s indicates good monolayer integrity.
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the test solution containing this compound (and control compounds in separate wells) to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
Follow the same procedure as the A-B experiment, but add the test solution to the basolateral chamber and sample from the apical chamber.
-
-
P-gp Inhibition Study:
-
Pre-incubate the monolayers with a P-gp inhibitor (e.g., verapamil) for 30-60 minutes.
-
Perform the A-B and B-A transport experiments in the presence of the inhibitor.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp(B-A) / Papp(A-B).
-
Section 5: Visualizations
Caption: Workflow for developing and evaluating formulations to enhance the bioavailability of this compound.
Caption: Tetrandrine inhibits NF-κB activation by preventing IκBα degradation.
Caption: P-gp efflux of this compound and its inhibition, leading to increased absorption.
References
- 1. Progress on structural modification of Tetrandrine with wide range of pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of five novel 5-substituted tetrandrine derivatives on P-glycoprotein-mediated inhibition and transport in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of tetrandrine, a potent inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrandrine and fangchinoline, bisbenzylisoquinoline alkaloids from Stephania tetrandra can reverse multidrug resistance by inhibiting P-glycoprotein activity in multidrug resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of P-glycoprotein-mediated multidrug resistance by the novel tetrandrine derivative W6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fenfangjine G and Related Bisbenzylisoquinoline Alkaloids
Welcome to the technical support center for researchers working with Fenfangjine G and other bisbenzylisoquinoline alkaloids from Stephania tetrandra. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and potential artifacts encountered during experiments with these compounds. Due to the limited specific data on this compound, this guide leverages information from the closely related and more extensively studied alkaloids, fangchinoline (B191232) and tetrandrine, which share structural similarities and likely present similar experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent anti-proliferative or cytotoxic effects of my Stephania tetrandra alkaloid across different cancer cell lines?
A1: This is a common observation. The efficacy of bisbenzylisoquinoline alkaloids like fangchinoline is highly dependent on the specific molecular characteristics of the cell line being used. For instance, studies have demonstrated that fangchinoline can effectively inhibit the proliferation of certain cancer cells but not others.[1] This variability is often linked to the expression levels of the compound's molecular targets. One of the primary targets for fangchinoline is the PI3K/Akt signaling pathway; therefore, cell lines with higher PI3K expression may exhibit greater sensitivity.[1]
Q2: My alkaloid solution is precipitating during the experiment. How can I ensure it remains soluble?
A2: Poor aqueous solubility is a known issue for many bisbenzylisoquinoline alkaloids, which can lead to precipitation and inconsistent experimental results.[1] To address this, ensure you are using an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), for your stock solution. When preparing working concentrations in your culture medium, it is crucial to ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that is toxic to your cells (typically <0.1%). It is also advisable to prepare fresh dilutions from your stock solution for each experiment.
Q3: I'm not observing the expected inhibition of my target signaling pathway after treatment. What could be the cause?
A3: The effect of these alkaloids on signaling pathways is often dependent on both the treatment duration and the dose administered.[1] If you are not seeing the expected effect, consider the following:
-
Time-Course and Dose-Response: It may be necessary to perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in your target pathway (e.g., p-Akt levels).[1]
-
Protein Extraction: Ensure your lysis buffer contains adequate phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins of interest.
-
Antibody Quality: The specificity and sensitivity of your primary and secondary antibodies used for detection (e.g., in western blotting) are critical. Verify their performance.
Q4: Are there any known experimental artifacts associated with this class of compounds?
A4: Yes. One potential artifact to be aware of, particularly in the context of antiviral screening, is the induction of phospholipidosis. This has been reported for alkaloids from Stephania tetrandra. Phospholipidosis is a disorder where excess phospholipids (B1166683) accumulate in cells, which can be a confounding factor in assays. It is important to be cautious and consider this possibility, especially when observing cellular changes that are not directly related to the expected mechanism of action.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
| Potential Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding; uneven compound distribution due to poor solubility. | Ensure a homogenous single-cell suspension before seeding. After adding the compound, gently mix the plate to ensure even distribution. |
| Edge effects on the plate | Increased evaporation from wells on the perimeter of the plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. |
| Unexpected cytotoxicity in vehicle control | DMSO concentration is too high. | Ensure the final DMSO concentration is consistent and non-toxic to the cells (typically <0.1%). |
Difficulty in Detecting Phosphorylated Proteins by Western Blot
| Potential Problem | Possible Cause | Recommended Solution |
| Weak or no signal for phosphorylated protein | Suboptimal treatment time or dose; protein degradation during extraction. | Perform a time-course and dose-response experiment. Always use fresh lysis buffer with phosphatase and protease inhibitors. |
| High background signal | Non-specific antibody binding; insufficient washing. | Optimize antibody concentrations and blocking conditions. Increase the number and duration of washes. |
| Inconsistent loading control bands | Inaccurate protein quantification; pipetting errors. | Use a reliable protein quantification method (e.g., BCA assay). Be meticulous when loading gels. |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the alkaloid in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest compound dose.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Measurement: Incubate for 1-4 hours and then measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Western Blot for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the alkaloid for the desired time. Wash cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against your proteins of interest (e.g., PI3K, p-Akt, Akt) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation
Table 1: IC50 Values of Stephania tetrandra Alkaloids against SARS-CoV-2
| Compound | IC50 (nM) |
| Tetrandrine | 284 |
| Fangchinoline | 143 |
| Cepharanthine | 193 |
Visualizations
Caption: A general experimental workflow for assessing the effects of bisbenzylisoquinoline alkaloids.
Caption: The inhibitory effect of fangchinoline on the EGFR-PI3K/Akt signaling pathway.
References
Fenfangjine G Extraction Technical Support Center
Welcome to the technical support center for Fenfangjine G (Fangchinoline) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common source material for this compound extraction?
A1: The most significant and widely studied natural source of this compound is the root of Stephania tetrandra, a traditional Chinese medicinal herb.[1] this compound is a major bioactive bisbenzylisoquinoline alkaloid found in this plant, alongside the structurally similar compound tetrandrine.[1] Studies have shown that the concentration of this compound is higher in the root's epidermis compared to the root's xylem, which is important for optimizing harvesting and extraction.[1]
Q2: I am seeing a low yield of this compound in my extraction. What are the potential causes and how can I improve it?
A2: Low extraction yield is a common issue that can be attributed to several factors. Here are some key areas to troubleshoot:
-
Suboptimal Solvent Choice: The polarity and type of solvent are crucial. Ethanol (B145695), often in a 75-80% aqueous solution, is commonly used for the initial extraction.[1]
-
Inefficient Cell Disruption: The particle size of the plant material significantly impacts solvent penetration. Ensure the Stephania tetrandra root is ground into a fine powder to maximize the surface area for extraction.
-
Insufficient Extraction Time or Temperature: The duration and temperature of the extraction process directly affect the yield. Reflux extraction is a common method, and it is important to ensure an adequate extraction time (e.g., multiple rounds of reflux for 45-70 minutes).
-
Incomplete Alkaloid Precipitation: During the acid-base purification step, ensure the pH is adjusted correctly to precipitate the alkaloids. A pH of 9 is typically used for this purpose.
Q3: My extracted this compound is impure. What are the common impurities and how can I improve the purity?
A3: A common impurity in this compound extracts is tetrandrine, a structurally similar alkaloid. Separation can be challenging due to their similar chemical properties. Effective purification methods include:
-
Reversed-Phase Flash Chromatography: This technique separates compounds based on their hydrophobicity and is effective for isolating this compound.
-
High-Speed Countercurrent Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can prevent irreversible sample adsorption and yield high-purity this compound (over 98%).
Q4: I am having trouble with emulsion formation during liquid-liquid extraction. How can I prevent or resolve this?
A4: Emulsion formation is a frequent problem in liquid-liquid extractions, especially with complex plant extracts. Here are some strategies to address this:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel to reduce the agitation that can cause emulsions.
-
Centrifugation: Centrifuging the mixture can help to break the emulsion.
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the solvent properties and help to break the emulsion.
-
Use of Phase Separation Filter Paper: These specialized filter papers are highly silanized and allow either the aqueous or organic phase to pass through, aiding in separation.
Troubleshooting Guides
Issue 1: Low Extraction Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Low overall weight of crude extract. | Inefficient cell disruption. | Grind the plant material to a fine powder to increase surface area. Consider freeze-drying the material before grinding to facilitate cell wall rupture. |
| Suboptimal extraction parameters. | Optimize the solvent-to-solid ratio. Increase the extraction time and/or temperature within the limits of compound stability. | |
| Incomplete solvent penetration. | Ensure the powdered plant material is well-suspended in the solvent during extraction. | |
| Low purity of this compound in the final product. | Inefficient separation from other alkaloids (e.g., tetrandrine). | Optimize the mobile phase and gradient for reversed-phase flash chromatography. For higher purity, consider using High-Speed Countercurrent Chromatography (HSCCC). |
| Loss of compound during purification steps. | Minimize the number of transfer steps. Ensure complete precipitation and recovery of the alkaloids during the acid-base purification. |
Issue 2: Inconsistent Results Between Batches
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant variation in yield and purity. | Inconsistency in raw material. | Source Stephania tetrandra root from a reliable supplier. If possible, analyze the alkaloid content of the raw material before extraction. |
| Variations in experimental conditions. | Strictly control all extraction and purification parameters, including solvent concentrations, pH, temperature, and time. | |
| Degradation of the compound. | Store the extracts and purified compound in a cool, dark place to prevent degradation. |
Experimental Protocols
Protocol 1: Ethanol Reflux and Acid-Base Extraction
This protocol describes a common method for the initial extraction and pre-purification of this compound from Stephania tetrandra root.
-
Maceration and Reflux:
-
Take 100g of pulverized Stephania tetrandra root and add 1L of 75% ethanol.
-
Reflux the mixture for 70 minutes.
-
Separate the residue and the extract through filtration.
-
Repeat the reflux extraction on the residue two more times with 0.6L of 75% ethanol for 45 minutes each time.
-
Combine the extracts from all three reflux cycles.
-
-
Solvent Removal:
-
Concentrate the combined ethanol extracts under reduced pressure to obtain the crude alkaloid extract.
-
-
Acid-Base Extraction:
-
Dissolve the crude extract in a 50-fold volume of 2% hydrochloric acid.
-
Let the solution stand for 24 hours to allow for the precipitation of non-alkaloidal impurities.
-
Filter the mixture to remove the precipitate and collect the acidic aqueous solution.
-
Adjust the pH of the filtrate to 9 using ammonia (B1221849) water to precipitate the alkaloids.
-
Allow the mixture to stand for 24 hours to ensure complete precipitation.
-
Filter the solution to collect the precipitated crude alkaloids and dry the precipitate.
-
Protocol 2: Quantification of this compound using HPLC
This protocol outlines a method for quantifying the yield of this compound in an extract using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of a this compound reference standard (≥98% purity) in methanol (B129727).
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve a known weight of the dried extract in methanol and filter through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer. The exact ratio may need to be optimized.
-
Detection: UV detector set at 280 nm.
-
Flow Rate: Typically 1.0 mL/min.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Data Presentation
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Key Parameters | Reported Yield (mg/g of raw material) | Purity | Reference |
| Ethanol Reflux followed by Acid-Base Extraction | 80% Ethanol, Reflux for 60 min (3 times) | Varies, dependent on subsequent purification | Pre-purified extract | |
| Supramolecular Solvent-based Ultrasound-Assisted Extraction (SUPRAS-UAE) | HFB-hexanol SUPRAS, Ultrasound for 20 min | 7.11 | Not specified | |
| Reversed-Phase Flash Chromatography (Purification Step) | C-18 column, Methanol/Water gradient | 13mg from 100mg of extract | 98.78% | |
| High-Speed Countercurrent Chromatography (HSCCC) (Purification Step) | Ether-phosphate buffered saline two-phase system | Not specified | >98% |
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: General workflow for the extraction and purification of this compound.
Signaling Pathways Inhibited by this compound
References
Fenfangjine G degradation pathways and storage conditions
Welcome to the technical support center for Fenfangjine G. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways and optimal storage conditions for this compound. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation under several conditions. The primary degradation pathways identified through forced degradation studies are hydrolysis and oxidation.[1][2] Acidic and basic conditions can catalyze the hydrolysis of the ester functional group, leading to the formation of its primary acid metabolite. Oxidative stress, particularly in the presence of peroxides, can lead to the formation of N-oxide derivatives. The molecule shows moderate sensitivity to thermal stress and is relatively stable under photolytic conditions when protected from light.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, this compound solid powder should be stored in a well-sealed container at 2°C to 8°C, protected from light and moisture.[3][4] Storing under these conditions will minimize degradation and preserve the integrity of the compound. The use of terms such as 'ambient conditions' or 'room temperature' for storage is unacceptable.[5]
Q3: How should I prepare stock solutions of this compound, and how stable are they?
A3: this compound is soluble in DMSO, ethanol, and methanol. It is recommended to prepare stock solutions in anhydrous DMSO or ethanol. For immediate use, aqueous solutions can be prepared by diluting the stock solution with the appropriate buffer. Stock solutions in anhydrous DMSO, when stored at -20°C in tightly sealed vials, are stable for up to 3 months. Aqueous solutions are less stable and should be prepared fresh for each experiment to avoid hydrolysis.
Q4: My HPLC analysis shows multiple unexpected peaks when analyzing this compound. What could be the cause?
A4: Unexpected peaks in your chromatogram could be due to several factors:
-
Degradation: this compound may have degraded due to improper storage or handling. Ensure that the compound and its solutions have been stored under the recommended conditions and for an appropriate duration.
-
Contamination: The sample or the HPLC system might be contaminated. Ensure proper cleaning of all vials, syringes, and the HPLC system.
-
Mobile Phase Issues: An incorrect mobile phase composition or pH can affect the separation and peak shape.
-
Column Degradation: The HPLC column may be degraded or clogged, leading to poor peak shape and resolution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Potency in Experiments | Degradation of this compound in aqueous experimental media. | Prepare fresh solutions of this compound for each experiment. Minimize the time the compound is in aqueous solution before use. |
| Inconsistent HPLC Results | Fluctuation in column temperature or mobile phase composition. | Use a column oven to maintain a consistent temperature. Prepare fresh mobile phase daily and ensure it is properly degassed. |
| Peak Tailing in Chromatogram | Overloading the column or interaction of the analyte with active sites on the column. | Reduce the injection volume or sample concentration. Use a mobile phase with an appropriate pH and ionic strength. |
| No Peaks Detected | Incorrect wavelength setting on the detector or sample degradation. | Verify the UV absorbance maximum of this compound and set the detector accordingly. Prepare a fresh sample and re-inject. |
Quantitative Data Summary
The following table summarizes the degradation of this compound under various forced degradation conditions. These studies are crucial for understanding the intrinsic stability of the molecule.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | Hydrolytic Product A |
| 0.1 M NaOH | 8 hours | 60°C | 25.8% | Hydrolytic Product A |
| 3% H₂O₂ | 24 hours | Room Temp | 18.5% | Oxidative Product B, Oxidative Product C |
| Thermal | 48 hours | 80°C | 8.3% | Thermal Product D |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25°C | < 2% | Minimal degradation |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines the methodology for conducting a forced degradation study to identify the potential degradation products and pathways for this compound, in line with ICH guidelines.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder of this compound in a hot air oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photolytic Degradation: Expose the solid powder and a 100 µg/mL solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
3. Analytical Method:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
4. Analysis:
-
Analyze the stressed samples by HPLC.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Characterize the major degradation products using LC-MS or other suitable spectroscopic techniques.
Visualizations
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for conducting forced degradation studies on this compound.
References
Technical Support Center: Purity Assessment of Fenfangjine G
Disclaimer: Information regarding specific impurities and degradation products of Fenfangjine G is limited in publicly available scientific literature. Therefore, this guide draws upon established principles of natural product purity analysis and data from closely related bisbenzylisoquinoline alkaloids, such as tetrandrine (B1684364) and fangchinoline, which are co-extracted from Stephania tetrandra.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in assessing the purity of this compound?
A1: The primary challenges in assessing the purity of this compound, a bisbenzylisoquinoline alkaloid, stem from its complex structure and the intricate matrix from which it is often isolated. Key challenges include:
-
Co-eluting Related Alkaloids: Stephania tetrandra, the plant source, contains a multitude of structurally similar alkaloids. A comprehensive analysis using UPLC-Q-TOF-MS identified 393 isoquinoline (B145761) alkaloids in the plant, highlighting the significant risk of co-elution with standard HPLC methods.[1]
-
Lack of Commercially Available Standards: The absence of certified reference standards for all potential impurities makes accurate identification and quantification difficult.
-
Potential for Degradation: Bisbenzylisoquinoline alkaloids can be susceptible to degradation under various conditions, such as light, heat, and extreme pH, leading to the formation of new, uncharacterized impurities.[2][3]
-
Non-specific Detection: UV detection, commonly used in HPLC, may not be able to differentiate between this compound and certain impurities if they share similar chromophores.
Q2: What are the expected types of impurities for this compound?
A2: While specific impurities for this compound are not well-documented, they can be broadly categorized as:
-
Biosynthesis-Related Impurities: These are other alkaloids from Stephania tetrandra with similar chemical structures. Key examples include tetrandrine and fangchinoline.[4][5]
-
Degradation Products: These can form during extraction, purification, or storage. Based on studies of the related alkaloid tetrandrine, potential degradation pathways include oxidation and photolysis.
-
Residual Solvents and Reagents: Impurities may be introduced from the solvents and reagents used during the extraction and purification processes.
Q3: What analytical techniques are most suitable for the purity assessment of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) Detection: HPLC is the workhorse for purity determination. The use of a mass spectrometer as a detector (LC-MS) is highly recommended for the identification of unknown impurities.
-
Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS): This high-resolution technique is invaluable for the comprehensive profiling of complex alkaloid mixtures and for the structural elucidation of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural confirmation of the main component and for the identification and quantification of impurities, especially when authentic standards are unavailable.
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating method is one that can separate the drug substance from its degradation products. To develop such a method, forced degradation studies are essential. This involves subjecting a sample of this compound to various stress conditions to intentionally induce degradation. The resulting mixture is then analyzed to ensure that all degradation products are well-resolved from the parent peak.
Troubleshooting Guide for HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound and other bisbenzylisoquinoline alkaloids.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions between the basic alkaloid and acidic silanol (B1196071) groups on the column packing.- Column overload.- Column degradation. | - Mobile Phase Modification: Add a competing base like triethylamine (B128534) (0.1%) to the mobile phase to mask silanol groups. Operate at a lower pH (e.g., pH 3) to protonate the analyte and reduce interactions, or a higher pH (e.g., pH 8) to neutralize the analyte (ensure column is stable at these pHs).- Reduce Sample Concentration: Dilute the sample and inject a smaller volume.- Column Check: Flush the column with a strong solvent or replace it if it's old or has been used extensively. |
| Poor Resolution Between Peaks | - Inadequate separation of structurally similar alkaloids.- Suboptimal mobile phase composition. | - Optimize Mobile Phase: Adjust the organic solvent-to-buffer ratio. Try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile).- Gradient Elution: Employ a gradient elution program to improve the separation of complex mixtures.- Column Selection: Use a column with a different stationary phase or a longer column with a smaller particle size for higher efficiency. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Temperature variations.- Inadequate column equilibration. | - Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Use a high-quality degasser.- Temperature Control: Use a column oven to maintain a constant temperature.- Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a new analysis. |
| Ghost Peaks | - Contaminated mobile phase or injection solvent.- Carryover from the autosampler. | - Blank Injection: Inject a blank solvent to determine the source of the ghost peak.- Fresh Solvents: Prepare fresh mobile phase and sample diluent.- Autosampler Wash: Implement a robust autosampler wash protocol between injections. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound to aid in the development of a stability-indicating HPLC method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Photostability chamber
-
Heating block or water bath
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in a small volume of methanol and dilute with 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve a known amount of this compound in a small volume of methanol and dilute with 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve a known amount of this compound in a small volume of methanol and add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound in methanol to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV/MS.
Protocol 2: HPLC Method for Purity Assessment of this compound
Objective: To provide a starting point for the development of an HPLC method for the purity assessment of this compound. This method is based on published methods for related bisbenzylisoquinoline alkaloids.
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 40 | 90 | 10 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 280 nm Injection Volume: 10 µL
Sample Preparation: Dissolve an accurately weighed amount of this compound in methanol to obtain a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizations
References
- 1. Comprehensive profiling of Stephania tetrandra (Fangji) by stepwise DFI and NL-dependent structure annotation algorithm-based UHPLC-Q-TOF-MS and direct authentication by LMJ-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impurity Profiling and Mechanistic Investigation of the Photochemical Degradation of Tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis [frontiersin.org]
Matrix effects in Fenfangjine G LC-MS analysis
Welcome to the Technical Support Center for Fenfangjine G (Tetrandrine) LC-MS Analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), "matrix" refers to all components in a sample apart from the analyte of interest (in this case, this compound). [1]These components can include salts, lipids, proteins, and other endogenous substances. [2]Matrix effects occur when these co-eluting components alter the ionization efficiency of this compound in the mass spectrometer's ion source. [2][3]This can lead to either a decreased signal (ion suppression) or an increased signal (ion enhancement), both of which compromise the accuracy, reproducibility, and sensitivity of your quantitative analysis. [4]
Q2: I'm observing poor reproducibility and inaccurate quantification for this compound. Could matrix effects be the cause?
A2: Yes, it is highly likely. Matrix effects are a primary cause of poor data quality in LC-MS analysis. Ion suppression or enhancement can lead to significant variability between samples, especially when the composition of the matrix differs from sample to sample. This directly impacts the accuracy and precision of your results. One study on Tetrandrine (this compound) in human blood reported matrix effects ranging from 92.4% to 110.4%, highlighting the importance of addressing this issue.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method. A solution of this compound is continuously infused into the MS detector, post-column. A blank matrix extract is then injected onto the LC system. Any dip or rise in the constant signal baseline as the matrix components elute indicates regions of ion suppression or enhancement. This helps in identifying if chromatographic separation is adequate.
-
Post-Extraction Spike (Quantitative): This is the "gold standard" for quantifying matrix effects. You compare the peak area of this compound in a "post-extraction spiked" sample (a blank matrix extract to which the analyte is added) with the peak area of the analyte in a clean solvent at the same concentration.
The Matrix Factor (MF) is calculated as: MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solvent)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
For a robust method, the absolute MF should ideally be between 0.75 and 1.25.
Troubleshooting Guide
Issue: Significant Ion Suppression (Matrix Factor < 0.75) is observed for this compound.
This is a common issue, particularly in complex biological matrices like plasma or tissue homogenates.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Inadequate Sample Cleanup | Improve your sample preparation method. Switch from a simple Protein Precipitation (PPT) to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). | PPT is often the least effective method for removing interfering components like phospholipids, which are major contributors to matrix effects. LLE and SPE offer better selectivity, resulting in cleaner extracts. |
| Co-elution with Matrix Components | Optimize chromatographic conditions. Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry to better separate this compound from interfering peaks. | Increasing the separation between your analyte and matrix components prevents them from entering the ion source at the same time, thus minimizing competition for ionization. |
| High Salt Concentration | Ensure the final sample extract is sufficiently desalted. If using SPE, include an aqueous wash step. Reconstitute the final extract in a solvent with a high organic percentage. | High concentrations of non-volatile salts in the final extract can severely disrupt the electrospray ionization (ESI) process, leading to significant signal suppression. |
| High Concentration of Interferents | Dilute the sample extract before injection. | If the concentration of this compound is sufficiently high, diluting the sample can lower the concentration of matrix components below the level where they cause significant suppression. This is only feasible if the method has adequate sensitivity. |
| Sub-optimal Ionization | If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI). | APCI is a gas-phase ionization technique and is often less susceptible to matrix effects from non-volatile components compared to ESI. |
Issue: High Variability in Matrix Effects Between Different Sample Lots.
This can lead to poor inter-sample precision and inaccurate results.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Inconsistent Matrix Composition | Use a stable isotope-labeled internal standard (SIL-IS) for this compound. | A SIL-IS is the ideal tool to compensate for matrix effects. It co-elutes with the analyte and experiences the same degree of suppression or enhancement, ensuring the analyte-to-IS ratio remains constant and reliable for quantification. |
| Variable Sample Preparation | Standardize and validate the sample preparation protocol. Ensure consistent volumes, timings, and techniques are used for every sample. | Inconsistent extraction recovery can be mistaken for or exacerbate matrix effects. A robust and reproducible sample preparation method is crucial. |
| Matrix-Matched Calibrators | Prepare calibration standards in a blank matrix that is representative of the study samples. | This approach helps to normalize the matrix effects across calibrators and unknown samples, leading to more accurate quantification. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare Analyte Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Create a working standard solution in the mobile phase (e.g., 100 ng/mL). This is your Neat Solution (Set A) .
-
-
Prepare Blank Matrix Extract:
-
Select a representative blank matrix (e.g., human plasma, rat liver homogenate) that is free of this compound.
-
Process at least six different lots of this blank matrix using your validated sample preparation method (e.g., LLE or SPE).
-
Evaporate the final extract to dryness and reconstitute in the mobile phase. This is your Blank Extract .
-
-
Spike the Blank Extract:
-
Spike the reconstituted Blank Extract with the this compound working standard to achieve the same final concentration as the Neat Solution (e.g., 100 ng/mL). This is your Post-Spiked Sample (Set B) .
-
-
LC-MS Analysis:
-
Inject equal volumes of Set A and Set B onto the LC-MS system.
-
Record the peak areas for this compound from both sets of injections.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) for each of the six lots: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Calculate the Coefficient of Variation (CV%) of the MF across the different lots. A CV% of ≤15% is generally considered acceptable.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) to Mitigate Matrix Effects
This protocol is adapted for basic compounds like this compound from biological plasma.
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Alkalinization: Add 50 µL of a weak base (e.g., 0.1 M ammonium (B1175870) hydroxide) to the plasma to ensure this compound is in its neutral, uncharged state (pH should be ~2 units above its pKa).
-
Addition of Internal Standard: Add the internal standard solution.
-
Extraction: Add 800 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of n-hexane and dichloromethane).
-
Vortexing: Vortex the tube vigorously for 2-5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein disk at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.
Visual Guides
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Conceptual diagram of ion suppression in the ESI source.
References
Common pitfalls in Fenfangjine G research experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenfangjine G. The information is presented in a question-and-answer format to directly address common pitfalls and specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore. It has been identified as a potentially active component in traditional Chinese medicine formulations. Research suggests that this compound may possess anti-inflammatory, anti-cancer, and therapeutic properties for conditions such as nephrotic syndrome.
Q2: What are the basic chemical properties of this compound?
Below is a summary of the known properties of this compound:
| Property | Value |
| Molecular Formula | C₂₂H₂₇NO₈ |
| Molecular Weight | 433.46 g/mol |
| CAS Number | 205533-81-9 |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. |
Q3: I am observing low yield or no extraction of this compound from Stephania tetrandra. What could be the issue?
Low extraction yield is a common issue in natural product research. Several factors can contribute to this:
-
Plant Material Quality: The concentration of alkaloids can vary depending on the geographical origin, harvest time, and storage conditions of the plant material.
-
Solvent Selection: The choice of extraction solvent is critical. While this compound is soluble in several organic solvents, the efficiency of extraction from the plant matrix may vary. An acid-base extraction method is often employed for alkaloids to separate them from the plant matrix.
-
Extraction Method: Conventional methods like maceration or Soxhlet extraction may not be as efficient as modern techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).
Q4: My purified this compound sample shows instability during storage. How can I prevent degradation?
Alkaloids can be susceptible to degradation. To ensure the stability of your this compound sample:
-
Storage Conditions: Store the purified compound in a cool, dark, and dry place. For long-term storage, consider storing at -20°C or below.
-
Solvent: If stored in solution, use a high-purity, dry solvent. Some solvents can promote degradation over time.
-
Atmosphere: For highly sensitive samples, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guides
HPLC Analysis
Problem: I am having trouble developing a robust HPLC method for the quantification of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload: Reduce the injection volume or sample concentration. - Secondary Interactions: Use a mobile phase with a suitable pH to ensure the analyte is in a single ionic form. The addition of a small amount of a competing base (e.g., triethylamine) can sometimes improve peak shape for basic compounds like alkaloids. - Column Degradation: Flush the column or replace it if necessary. |
| Inconsistent Retention Times | - Fluctuations in Temperature: Use a column oven to maintain a consistent temperature. - Mobile Phase Composition Drift: Prepare fresh mobile phase daily and ensure it is well-mixed. If using a gradient, ensure the pump is functioning correctly. - Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. |
| Poor Resolution from Other Alkaloids | - Suboptimal Mobile Phase: Optimize the mobile phase composition. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and adjust the pH. - Incorrect Column Chemistry: Consider a different column stationary phase (e.g., C8, Phenyl-Hexyl) that may offer different selectivity for bisbenzylisoquinoline alkaloids. - Gradient Optimization: If using a gradient, adjust the slope and duration to improve the separation of closely eluting peaks. |
Cytotoxicity Assays
Problem: I am observing inconsistent or unexpected results in my cytotoxicity assays with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | - Solubility Issues: this compound is soluble in DMSO. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Visually inspect the wells for any signs of precipitation after adding the compound. - Preparation of Stock Solution: Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in the culture medium. |
| Assay Interference | - Colorimetric Assays (e.g., MTT): Some natural products can interfere with the colorimetric readout. Run a control with the compound in cell-free medium to check for any direct reaction with the assay reagents. - Fluorescence-Based Assays: Natural products can sometimes be autofluorescent. Include a control of cells treated with the compound but without the fluorescent dye to check for background fluorescence. |
| Cell Line Sensitivity | - Variable Response: Different cancer cell lines can have varying sensitivities to a compound. It is advisable to screen against a panel of cell lines to determine the most responsive models. - Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. |
Experimental Protocols
Example HPLC Method for Bisbenzylisoquinoline Alkaloid Analysis
This is a general method and may require optimization for this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10-30% B
-
5-20 min: 30-70% B
-
20-25 min: 70-90% B
-
25-30 min: 90% B (hold)
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength scan is recommended).
-
Injection Volume: 10-20 µL.
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
Visualizations
Experimental Workflow
Caption: General workflow for this compound research.
Potential Signaling Pathways
The anti-inflammatory and anti-cancer effects of many natural products are mediated through key signaling pathways. While the specific mechanism of this compound is still under investigation, the NF-κB and MAPK pathways are common targets.
Caption: Potential inhibition of the NF-κB pathway by this compound.
Caption: Potential modulation of the MAPK/ERK pathway by this compound.
Validation & Comparative
Validating the Anti-inflammatory Effects of Fenfangjine G: A Comparative Guide
Introduction
Fenfangjine G, also known as Fangchinoline, is a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra S. Moore. Traditionally used in Chinese medicine for ailments such as rheumatism and arthralgia, modern research is progressively substantiating its potent anti-inflammatory properties. This guide provides a comparative analysis of this compound's anti-inflammatory efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Comparative Efficacy of this compound: In Vitro and In Vivo Data
The anti-inflammatory effects of this compound have been evaluated in various experimental models. The following tables summarize key quantitative data, comparing its activity with standard anti-inflammatory agents, Dexamethasone and Indomethacin. It is important to note that the data presented is a consolidation from multiple studies, and direct comparison should be approached with consideration for the varied experimental conditions.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Assay | Cell Line | Stimulus | Concentration | % Inhibition | IC₅₀ (µM) |
| This compound | IL-6 Release | Not Specified | Not Specified | 4 µM | 63% | Not Reported |
| Cyclooxygenase | Not Specified | Not Specified | 100 µM | 35% | Not Reported | |
| IL-1β Release | THP-1 | LPS/Nigericin | 5 µM | 50.5% | Not Reported | |
| TNF-α Release | Chondrocytes | Not Specified | 2 µM | 17.8% | Not Reported | |
| TNF-α Release | Chondrocytes | 4 µM | 40.8% | Not Reported | ||
| IL-6 Release | Chondrocytes | Not Specified | 2 µM | 23.2% | Not Reported | |
| IL-6 Release | Chondrocytes | 4 µM | 45% | Not Reported | ||
| PGE₂ Release | Chondrocytes | Not Specified | 2 µM | 31.8% | Not Reported | |
| PGE₂ Release | Chondrocytes | 4 µM | 63.8% | Not Reported | ||
| Dexamethasone | IL-6 Inhibition | Not Reported | LPS | Not Reported | Not Reported | ~0.005 µM |
| Glucocorticoid Receptor Binding | Not Specified | Not Specified | Not Applicable | Not Applicable | 0.038 µM | |
| Indomethacin | COX-1 Inhibition | Not Specified | Not Specified | Not Reported | Not Reported | 0.018 µM |
| COX-2 Inhibition | Not Specified | Not Specified | Not Reported | Not Reported | 0.026 µM | |
| NO Production | RAW 264.7 | LPS | Not Reported | Not Reported | 56.8 µM | |
| TNF-α Release | RAW 264.7 | LPS | Not Reported | Not Reported | 143.7 µM | |
| PGE₂ Release | RAW 264.7 | LPS | Not Reported | Not Reported | 2.8 µM |
Data compiled from multiple sources. Experimental conditions may vary.
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Assay | Dosage | % Inhibition |
| This compound | Mouse | Croton oil-induced ear edema | Not Specified | Significant |
| This compound | Rat (Rheumatoid Arthritis) | MMP-3 Reduction | 2 µM (in vitro treatment) | 23.1% |
| This compound | Rat (Rheumatoid Arthritis) | MMP-3 Reduction | 4 µM (in vitro treatment) | 65.1% |
Data compiled from multiple sources. Experimental conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to assess the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of this compound (or control compounds) for 1-2 hours, followed by stimulation with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
After cell treatment, collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.
-
Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: ELISA is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle: Western blotting is used to detect and quantify the expression and phosphorylation of key proteins in inflammatory signaling pathways, such as NF-κB and MAPK.
-
Procedure:
-
After cell treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualization of Mechanisms and Workflows
Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro validation of the anti-inflammatory effects of a test compound.
Caption: Experimental workflow for in vitro anti-inflammatory validation.
Conclusion
The compiled data indicates that this compound exhibits significant anti-inflammatory properties, effectively inhibiting the production of key inflammatory mediators. Its mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response. While direct comparative studies with standard drugs under identical conditions are limited, the available evidence suggests that this compound is a promising candidate for further investigation and development as a novel anti-inflammatory agent. The provided experimental protocols and workflows serve as a foundational guide for researchers aiming to validate and expand upon these findings.
Comparative Analysis of Fangchinoline and Fenfangjine G Cytotoxicity: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of two bisbenzylisoquinoline alkaloids, fangchinoline (B191232) and Fenfangjine G. While extensive data is available detailing the cytotoxic effects and mechanisms of action of fangchinoline, a comprehensive search of scientific literature reveals a significant lack of publicly available data on the cytotoxicity of this compound.
This document summarizes the existing experimental data for fangchinoline, including its impact on various cancer cell lines and its modulation of key signaling pathways. Detailed experimental protocols for assessing cytotoxicity are also provided to support further research.
Fangchinoline: A Profile of Cytotoxic Activity
Fangchinoline, derived from the root of Stephania tetrandra, has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. Its mechanism of action is primarily attributed to the induction of apoptosis and autophagic cell death through the modulation of critical cellular signaling pathways.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for fangchinoline in various human cancer cell lines. It is important to note that these values can vary based on experimental conditions such as the specific assay used and the duration of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Type |
| HepG2 | Hepatocellular Carcinoma | ~5 | 24 | MTT |
| PLC/PRF/5 | Hepatocellular Carcinoma | ~5 | 24 | MTT |
| EC1 | Esophageal Squamous Cell Carcinoma | 3.042 | Not Specified | Not Specified |
| ECA109 | Esophageal Squamous Cell Carcinoma | 1.294 | Not Specified | Not Specified |
| Kyse450 | Esophageal Squamous Cell Carcinoma | 2.471 | Not Specified | Not Specified |
| Kyse150 | Esophageal Squamous Cell Carcinoma | 2.22 | Not Specified | Not Specified |
| WM9 | Human Melanoma | 1.07 | 48 | MTT |
| A549 | Non-small Cell Lung Cancer | 0.26 | Not Specified | Not Specified |
| HET-1A (Normal Esophageal Epithelial) | Normal Cell Line | 8.93 | Not Specified | Not Specified |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.[1][2][3][4][5]
This compound: An Uncharacterized Cytotoxic Profile
Despite being identified as a component of Stephania tetrandra, there is a notable absence of publicly available scientific literature detailing the cytotoxic effects of this compound on any cell lines. While it is known to be an active component in the traditional Chinese medicine formula Fangji Huangqi Tang (FHT) and is used in research concerning nephrotic syndrome, its potential as a cytotoxic agent remains uninvestigated in the public domain. Consequently, no quantitative data (e.g., IC50 values) or mechanistic studies on its cytotoxicity can be presented at this time.
Experimental Protocols for Cytotoxicity Assessment
The following are generalized protocols for the MTT and CCK-8 assays, which are commonly used to determine the cytotoxic effects of compounds like fangchinoline.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, which forms a purple formazan (B1609692) product.
Materials:
-
96-well cell culture plates
-
Test compound (e.g., fangchinoline) stock solution in a suitable solvent (e.g., DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used for the highest compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in viable cells to produce a water-soluble orange-colored formazan dye.
Materials:
-
96-well cell culture plates
-
Test compound stock solution
-
Complete cell culture medium
-
CCK-8 solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension (typically 1,000-10,000 cells/well) in a 96-well plate.
-
Compound Treatment: Add 10 µL of various concentrations of the test compound to the plate.
-
Incubation: Incubate the plate for the desired time period.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Signaling Pathways Modulated by Fangchinoline
Fangchinoline exerts its cytotoxic effects by targeting multiple critical signaling cascades involved in cell proliferation, survival, and apoptosis. A key pathway inhibited by fangchinoline is the PI3K/Akt signaling pathway.
// Nodes Fangchinoline [label="Fangchinoline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt\n(Phosphorylation)", fillcolor="#FBBC05", fontcolor="#202124"]; CyclinD1 [label="Cyclin D1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 family proteins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspases [label="Caspases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycleArrest [label="G1 Cell Cycle Arrest", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Fangchinoline -> PI3K [label="Inhibits", color="#EA4335"]; PI3K -> Akt [label="Activates", color="#34A853"]; Akt -> CyclinD1 [label="Regulates", color="#34A853"]; Akt -> Bcl2 [label="Modulates", color="#34A853"]; Bcl2 -> Caspases [label="Regulates", color="#34A853"]; CyclinD1 -> CellCycleArrest [style=dashed]; Caspases -> Apoptosis [style=dashed]; }
Caption: Fangchinoline's inhibition of the PI3K/Akt signaling pathway.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_culture [label="Cell Culture\n(e.g., Cancer Cell Line)"]; cell_seeding [label="Cell Seeding\n(96-well plate)"]; compound_prep [label="Compound Preparation\n(Serial Dilutions of\nthis compound & Fangchinoline)"]; treatment [label="Treatment of Cells"]; incubation [label="Incubation\n(24, 48, 72 hours)"]; cytotoxicity_assay [label="Cytotoxicity Assay\n(MTT or CCK-8)"]; data_acquisition [label="Data Acquisition\n(Absorbance Reading)"]; data_analysis [label="Data Analysis\n(IC50 Calculation)"]; results [label="Comparative Analysis of Cytotoxicity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> cell_culture; cell_culture -> cell_seeding; compound_prep -> treatment; cell_seeding -> treatment; treatment -> incubation; incubation -> cytotoxicity_assay; cytotoxicity_assay -> data_acquisition; data_acquisition -> data_analysis; data_analysis -> results; }
Caption: General experimental workflow for comparative cytotoxicity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fangchinoline induces autophagic cell death via p53/sestrin2/AMPK signalling in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Febrifugine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Fenfangjine G" did not yield specific results. This guide therefore uses Febrifugine (B1672321), a well-researched quinazolinone alkaloid with known antimalarial and anticancer properties, and its analogs as a representative example to illustrate the principles of structure-activity relationship (SAR) analysis in the requested format.
Febrifugine, an alkaloid isolated from the Chinese herb Dichroa febrifuga, has demonstrated potent antimalarial activity. However, its clinical development has been hampered by significant side effects, including liver toxicity.[1][2] This has spurred extensive research into the synthesis and evaluation of febrifugine analogs with the aim of retaining or improving therapeutic efficacy while reducing toxicity. This guide provides a comparative analysis of the structure-activity relationships of these analogs, focusing on their antimalarial and cytotoxic activities.
Quantitative Data Summary
The biological activity of febrifugine and its analogs has been primarily assessed through their in vitro inhibitory effects on Plasmodium falciparum strains (both chloroquine-sensitive and -resistant) and various mammalian cell lines to determine cytotoxicity. The 50% inhibitory concentration (IC50) is a key metric for comparison.
| Compound | Modification | P. falciparum (D6) IC50 (ng/mL) | P. falciparum (W2) IC50 (ng/mL) | J774 (Macrophage) IC50 (ng/mL) | NG108 (Neuronal) IC50 (ng/mL) | Selectivity Index (J774/W2) |
| Febrifugine | Parent Compound | 0.8 | 1.1 | 23 | 258 | 21 |
| Halofuginone | Bromination and chlorination of quinazoline (B50416) ring | 0.1 | 0.1 | 123 | >1000 | 1230 |
| WR222048 | Dichloro substitution on quinazoline ring | <5 | <5 | >1000 | >1000 | >200 |
| WR139672 | Dibromo substitution on quinazoline ring | <5 | <5 | >1000 | >1000 | >200 |
| WR092103 | Monochloro substitution on quinazoline ring | <5 | <5 | ~500 | >1000 | ~100 |
| Compound 5 | Nitrogen at position 5 of quinazoline ring | ~1 | ~1 | >100 | Not Reported | >100 |
| Compound 6 | Nitrogen at position 6 of quinazoline ring | ~1 | ~1 | >100 | Not Reported | >100 |
| Compound 8 | Fluoride (B91410) at C-5 of quinazoline ring | ~1 | ~1 | >100 | Not Reported | >100 |
| Compound 9 | Difluoride at C-5 and C-6 of quinazoline ring | <1 | <1 | >100 | Not Reported | >100 |
| Compound 11 | Trifluoromethyl at C-5 of quinazoline ring | <1 | <1 | >100 | Not Reported | >100 |
Data compiled from multiple sources.[1][3] Note that direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
Analysis of the data reveals several key structural features that influence the biological activity of febrifugine analogs:
-
Quinazolinone Moiety: The 4-quinazolinone ring system is essential for antimalarial activity.[3]
-
Piperidine (B6355638) Ring: The nitrogen atom and the hydroxyl group on the piperidine ring are crucial for activity. Modifications to the side chain attached to the N3 position of the quinazolinone ring generally result in inactive compounds.
-
Substitution on the Quinazoline Ring:
-
Halogenation (addition of chlorine and bromine) at positions 5, 6, 7, and 8 of the quinazoline ring can maintain or enhance antimalarial efficacy while significantly decreasing cytotoxicity, thereby increasing the selectivity index. Halofuginone is a prime example of this strategy.
-
The introduction of electron-withdrawing groups, such as fluoride or trifluoromethyl groups, on the quinazoline ring can lead to analogs with antimalarial activity superior to the parent compound and significantly lower toxicity.
-
-
Stereochemistry: The absolute configuration of the functional groups is important for activity, with the natural enantiomer of febrifugine being more potent.
SAR of Febrifugine Analogs
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the activity of febrifugine analogs.
This assay measures the inhibition of parasite proliferation by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in Plasmodium.
-
Parasite Culture: P. falciparum strains (e.g., D6 and W2) are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and antibiotics.
-
Plate Preparation: Test compounds are serially diluted and added to 96-well microtiter plates.
-
Infection and Incubation: A suspension of parasitized erythrocytes is added to each well. The plates are then incubated for 72 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Radiolabeling: [³H]Hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.
-
Harvesting and Scintillation Counting: The cells are harvested onto filter mats, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the drug concentration.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Mammalian cell lines (e.g., J774 macrophages, NG108 neuronal cells) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570-600 nm.
-
Data Analysis: The IC50 value is determined by plotting cell viability against the log of the compound concentration.
In Vitro Evaluation Workflow
References
- 1. Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Stephania Alkaloids: A Guide for Researchers
A comprehensive analysis of the experimental data on the bioactivity of prominent alkaloids from the Stephania genus, with a focus on tetrandrine, fangchinoline, and cepharanthine (B1668398). This guide is intended for researchers, scientists, and drug development professionals.
While the broader class of Stephania alkaloids has garnered significant scientific interest for its diverse pharmacological activities, data on the efficacy of Fenfangjine G remains unavailable in current scientific literature.[1] This guide, therefore, focuses on a comparative analysis of three other major and structurally related bisbenzylisoquinoline alkaloids isolated from Stephania species: tetrandrine, fangchinoline, and cepharanthine. These compounds have been extensively studied for their anti-inflammatory, anticancer, and antiviral properties.
Overview of Compared Alkaloids
Tetrandrine, fangchinoline, and cepharanthine are all bisbenzylisoquinoline alkaloids, a class of natural products known for a wide range of biological activities.[2] Their structural similarities and differences are key to understanding their varying efficacy and mechanisms of action.
Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data from in vitro studies, providing a direct comparison of the efficacy of tetrandrine, fangchinoline, and cepharanthine in various biological assays.
Antiviral Efficacy against Human Coronavirus (HCoV-OC43)
| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Tetrandrine | 2.83 | > 10 | > 3.53 |
| Fangchinoline | 1.48 | > 10 | > 6.76 |
| Cepharanthine | 0.83 | > 10 | > 12.05 |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of the drug that inhibits 50% of the viral replication.
-
CC₅₀ (Half-maximal cytotoxic concentration): The concentration of the drug that causes 50% cell death.
-
Selectivity Index (SI): A ratio that measures the window between antiviral activity and cytotoxicity. A higher SI value indicates a more favorable safety profile.
Cytotoxicity against Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| Tetrandrine | P-gp-overexpressing human breast cancer (NCI/ADR-RES) | 2.9 |
| Human promyelocytic leukemia (HL-60) | 4.8 | |
| Human chronic myelogenous leukemia (K562) | 7.2 | |
| Fangchinoline | P-gp-overexpressing human breast cancer (NCI/ADR-RES) | 3.5 |
| Human promyelocytic leukemia (HL-60) | 5.1 | |
| Human chronic myelogenous leukemia (K562) | 8.3 | |
| Cepharanthine | P-gp-overexpressing human breast cancer (NCI/ADR-RES) | 1.8 |
| Human promyelocytic leukemia (HL-60) | 2.5 | |
| Human chronic myelogenous leukemia (K562) | 3.1 |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of the drug that inhibits the growth of 50% of the cancer cells.
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Antiviral Assay (HCoV-OC43)
-
Cell Culture: Human embryonic lung fibroblasts (MRC-5 cells) are seeded in 96-well plates and incubated until a monolayer is formed.
-
Compound Preparation: Tetrandrine, fangchinoline, and cepharanthine are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.
-
Infection and Treatment: The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then infected with HCoV-OC43 at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, the virus-containing medium is removed, and the cells are treated with the various concentrations of the alkaloids.
-
Cytopathic Effect (CPE) Assay: After a 4-day incubation period, the cells are observed under a microscope for virus-induced cytopathic effects. The IC₅₀ is determined as the concentration of the compound that reduces the CPE by 50% compared to the untreated virus-infected control.
-
Cytotoxicity Assay (MTT Assay): To determine the CC₅₀, uninfected MRC-5 cells are treated with the same concentrations of the alkaloids. After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The formazan (B1609692) crystals formed by viable cells are then dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader. The CC₅₀ is calculated as the concentration that reduces cell viability by 50% compared to the untreated control.
Cytotoxicity Assay (MTT Assay) for Cancer Cell Lines
-
Cell Seeding: Human cancer cell lines (e.g., NCI/ADR-RES, HL-60, K562) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with serial dilutions of tetrandrine, fangchinoline, or cepharanthine for a specified period (e.g., 72 hours).
-
MTT Assay: Following treatment, the MTT assay is performed as described in the antiviral cytotoxicity assay protocol to determine the percentage of cell viability.
-
IC₅₀ Calculation: The IC₅₀ is calculated as the concentration of the compound that inhibits cell growth by 50% compared to the untreated control cells.
Visualizing the Comparison
To further illustrate the relationships and workflows, the following diagrams have been generated using Graphviz.
Figure 1: Overview of the biological activities of major Stephania alkaloids.
Figure 2: Experimental workflow for the in vitro antiviral assay.
Conclusion
The available data indicates that cepharanthine exhibits the most potent antiviral activity against HCoV-OC43 and the highest cytotoxicity against the tested cancer cell lines among the three compared Stephania alkaloids. Fangchinoline also demonstrates strong antiviral and anticancer effects, generally comparable to or slightly more potent than tetrandrine. The selectivity index further suggests that cepharanthine has the most promising therapeutic window for antiviral applications. It is important to note that while these in vitro results are valuable, further in vivo studies are necessary to confirm these findings and to evaluate the pharmacokinetic and pharmacodynamic properties of these compounds. The lack of data on this compound highlights a gap in the current research landscape and underscores the need for future studies to elucidate its potential therapeutic efficacy.
References
Unveiling the Molecular Targets of Fangchinoline: A Comparative Analysis Across Diverse Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals detailing the cross-validation of Fangchinoline's molecular targets. This report synthesizes experimental data to provide an objective comparison of its performance and mechanisms of action in various cancer cell contexts.
Fangchinoline, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action.[1][2][3] Extensive research has demonstrated its ability to modulate key signaling pathways involved in cell proliferation, survival, apoptosis, and metastasis.[4][5] This guide provides a cross-validation of Fangchinoline's primary molecular targets across different cancer cell lines, supported by quantitative data and detailed experimental protocols.
Multi-Targeted Efficacy of Fangchinoline
Fangchinoline exhibits potent anti-proliferative and cytotoxic effects across a wide spectrum of cancer cell lines. Its efficacy is attributed to its ability to interact with multiple molecular targets, leading to the disruption of critical oncogenic signaling cascades.
Comparative Cytotoxicity of Fangchinoline in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values of Fangchinoline in several human cancer cell lines, highlighting its broad-spectrum anti-cancer activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | Varies (10-40 µmol/l tested) | |
| NCI-H292 | Lung Cancer | Ineffective | |
| NCI-H446 | Lung Cancer | Ineffective | |
| NCI-H460 | Lung Cancer | Ineffective | |
| MDA-MB-231 | Breast Cancer | Not specified, time-dependent inhibition | |
| MG63 | Bone Cancer | Not specified, significant decrease in proliferation | |
| U20S | Bone Cancer | Not specified, significant decrease in proliferation | |
| SPC-A-1 | Lung Adenocarcinoma | Not specified, time-dependent inhibition | |
| U118 | Glioblastoma | Not specified, induces apoptosis | |
| U87 MG | Glioblastoma | Not specified, induces apoptosis | |
| PC3 | Prostate Cancer | Not specified, up-regulation of apoptosis | |
| T24 | Bladder Cancer | Not specified, increased apoptosis | |
| 5637 | Bladder Cancer | Not specified, increased apoptosis | |
| OVCAR-3 | Ovarian Cancer | Not specified, reduces viability | |
| GBC-SD | Gallbladder Cancer | Not specified, induces apoptosis | |
| NOZ | Gallbladder Cancer | Not specified, induces apoptosis | |
| DLD-1 | Colon Adenocarcinoma | Not specified, suppresses viability | |
| LoVo | Colon Adenocarcinoma | Not specified, suppresses viability | |
| KKU-100 | Cholangiocarcinoma | Not specified, induces apoptosis | |
| CM-AS16 | Conjunctival Melanoma | 5.67 µM | |
| CRMM2 | Conjunctival Melanoma | IC50 investigated | |
| EC1 | Esophageal Squamous Cell Carcinoma | 3.042 µM | |
| ECA109 | Esophageal Squamous Cell Carcinoma | 1.294 µM | |
| Kyse450 | Esophageal Squamous Cell Carcinoma | 2.471 µM | |
| Kyse150 | Esophageal Squamous Cell Carcinoma | 2.22 µM | |
| HET-1A | Normal Human Esophageal Epithelial Cell | 8.93 µM |
Key Molecular Targets and Signaling Pathways
Fangchinoline's anti-cancer effects are mediated through the modulation of several critical signaling pathways. The following sections detail its primary molecular targets and the downstream consequences of their inhibition.
Inhibition of Focal Adhesion Kinase (FAK)
In non-small cell lung cancer (NSCLC) A549 cells, which highly express Focal Adhesion Kinase (FAK), Fangchinoline acts as a kinase inhibitor, suppressing the phosphorylation of FAK at Tyr397. This inhibition disrupts downstream signaling pathways crucial for cell proliferation and invasion, including the FAK-paxillin/MMP2/MMP9, FAK-Akt, and FAK-MEK-ERK1/2 pathways.
References
- 1. Molecular Targets Modulated by Fangchinoline in Tumor Cells and Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Targets Modulated by Fangchinoline in Tumor Cells and Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Comparing the neuroprotective effects of Fenfangjine G and other bisbenzylisoquinoline alkaloids
An examination of the therapeutic potential of prominent bisbenzylisoquinoline alkaloids in neurodegenerative diseases, with a comparative analysis of their mechanisms of action and efficacy based on preclinical data.
Introduction
Bisbenzylisoquinoline alkaloids (BBIAs) are a large and structurally diverse class of natural products that have garnered significant scientific interest for their wide range of pharmacological activities. Among these, their neuroprotective effects have emerged as a promising area of research for the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. This guide provides a comparative overview of the neuroprotective properties of several key BBIAs: Fangchinoline, Tetrandrine, and Dauricine. Additionally, the well-studied isoquinoline (B145761) alkaloid Berberine is included for a broader comparison due to its extensive and relevant neuroprotective data.
Initial investigations into the neuroprotective potential of Fenfangjine G, an alkaloid also isolated from Stephania tetrandra S. Moore, did not yield sufficient specific data for a detailed comparative analysis. Therefore, this guide will focus on the more extensively researched BBIAs to provide a robust comparison for researchers, scientists, and drug development professionals.
Comparative Efficacy of Bisbenzylisoquinoline Alkaloids
The neuroprotective effects of these alkaloids are multifaceted, primarily revolving around their potent anti-inflammatory, antioxidant, anti-apoptotic, and autophagy-regulating properties. The following tables summarize quantitative data from various preclinical studies, offering a comparative look at their efficacy in different experimental models of neuronal injury.
Table 1: Effects on Cell Viability and Neuronal Damage
| Alkaloid | Model System | Stressor | Concentration | Effect on Cell Viability / Neuronal Damage | Citation |
| Fangchinoline | Cultured Rat Cerebellar Granule Cells | Hydrogen Peroxide (H₂O₂) | 0.1-10 µM | Significantly decreased H₂O₂-induced neuronal cell death. | [1] |
| HT22 Cells | Glutamate (B1630785) | Dose-dependent | Prevented cell death from oxidative glutamate cytotoxicity. | [2] | |
| N2AAPP Cells | Amyloid-β | 0-10 µM | No significant effect on cell viability at these concentrations. | [3] | |
| Tetrandrine | Rat Cerebellar Granule Cells | Hydrogen Peroxide (H₂O₂) | 0.1-10 µM | Significantly decreased H₂O₂-induced neuronal cell death. | [1] |
| SK-N-SH Neuroblastoma Cells | Amyloid-β | Not specified | Mitigates the harmful effects of Aβ on cell survival. | [4] | |
| Rat Model of Vascular Dementia | Two-Vessel Occlusion | 10 or 30 mg/kg | Reduced neuronal necrosis and pathological damage in the hippocampus. | ||
| Dauricine | Rat Model of Cerebral Ischemia | MCAO | 5 and 10 mg/kg | Improved neurological deficits and diminished DNA fragmentation. | |
| Rat Model of Cerebral Ischemia | MCAO | 42 and 84 mg/kg | Improved histopathological recovery and diminished DNA fragmentation. | ||
| Berberine | Primary Neurons | Stretch Injury | Various | Did not directly protect cultured neurons from stretch injury. | |
| TBI Mouse Model | Cortical Impact Injury | 10 mg/kg | Reduced TBI-induced neuronal damage and apoptosis in vivo. |
Table 2: Modulation of Oxidative Stress and Inflammation
| Alkaloid | Model System | Key Findings | Citation |
| Fangchinoline | HT22 Cells | Attenuated overproduction of intracellular ROS and reversed the reduction of SOD activity. | |
| Alzheimer's Disease Models | Mitigated oxidative stress. | ||
| Tetrandrine | Ischemia/Reperfusion Rat Model | Decreased levels of nitric oxide and malondialdehyde; increased levels of glutathione (B108866) and GSH peroxidase. | |
| Vascular Dementia Rat Model | Reduced interleukin-1β expression. | ||
| Dauricine | Ischemia/Reperfusion Rat Model | Reduced inflammation (mechanism suggested). | |
| Berberine | Traumatic Brain Injury Models | Suppressed glia-mediated inflammation by reducing the production of inflammatory mediators. | |
| Ischemia-Reperfusion Rat Model | Downregulated proinflammatory cytokines (iNOS, COX-2, IL-1β, IL-6, TNF-α) and upregulated anti-inflammatory cytokine IL-10. |
Key Mechanistic Pathways
The neuroprotective actions of these alkaloids are mediated through the modulation of several critical intracellular signaling pathways. Understanding these pathways is crucial for the targeted development of novel therapeutics.
Fangchinoline's Neuroprotective Mechanisms
Fangchinoline exerts its neuroprotective effects through a multi-pronged approach, including the activation of antioxidant pathways and the promotion of autophagy.
Figure 1: Fangchinoline's dual mechanism of neuroprotection.
Tetrandrine's Neuroprotective Signaling
Tetrandrine demonstrates neuroprotection by inhibiting inflammatory pathways and modulating autophagy through the SIRT3/AMPK/mTOR signaling pathway.
Figure 2: Tetrandrine's anti-inflammatory and autophagy-modulating pathways.
Dauricine's Anti-Apoptotic Pathway
Dauricine confers neuroprotection primarily by inhibiting neuronal apoptosis through the modulation of the Bcl-2 family of proteins.
Figure 3: Dauricine's modulation of the intrinsic apoptotic pathway.
Experimental Protocols
To facilitate further research, this section details the methodologies for key in vitro and in vivo experiments commonly used to evaluate the neuroprotective effects of bisbenzylisoquinoline alkaloids.
In Vitro Neuroprotection Assay: H₂O₂-Induced Oxidative Stress in Neuronal Cells
This protocol describes a general procedure for assessing the protective effects of a compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y or PC12).
Figure 4: Workflow for in vitro oxidative stress assay.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin/streptomycin
-
96-well cell culture plates
-
Test alkaloid (e.g., Fangchinoline)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test alkaloid. Incubate for a predetermined pretreatment time (e.g., 2 hours).
-
Induction of Oxidative Stress: After pretreatment, add H₂O₂ to the wells to a final concentration known to induce significant cell death (e.g., 100 µM). Include control wells with cells only, cells with H₂O₂ only, and cells with the test alkaloid only. Incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Express the results as a percentage of the viability of the control cells.
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used preclinical model of focal cerebral ischemia to evaluate the neuroprotective effects of therapeutic agents.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate)
-
Surgical instruments
-
Nylon monofilament suture
-
Test alkaloid (e.g., Dauricine)
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and place it in a supine position. Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Induction of Ischemia (MCAO): Ligate the CCA and the ECA. Insert a nylon monofilament suture into the ICA through the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA). The duration of occlusion is typically 60-120 minutes.
-
Reperfusion: After the occlusion period, withdraw the suture to allow for reperfusion.
-
Drug Administration: Administer the test alkaloid (e.g., Dauricine at 5 or 10 mg/kg, intraperitoneally) at a specific time point relative to the MCAO procedure (e.g., 1 hour after MCAO).
-
Neurological Deficit Assessment: At 24 hours after reperfusion, evaluate the neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement:
-
Euthanize the rat and remove the brain.
-
Slice the brain into coronal sections.
-
Immerse the slices in a 2% TTC solution. The non-infarcted tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Conclusion
The bisbenzylisoquinoline alkaloids Fangchinoline, Tetrandrine, and Dauricine, along with the related isoquinoline alkaloid Berberine, demonstrate significant neuroprotective potential across a range of preclinical models. Their mechanisms of action are multifaceted, targeting key pathological processes in neurodegeneration, including oxidative stress, inflammation, and apoptosis. While these findings are promising, further research is necessary to fully elucidate their therapeutic potential, including head-to-head comparative studies under standardized conditions and investigation into their pharmacokinetic and safety profiles in more advanced models. The experimental frameworks and mechanistic insights provided in this guide offer a solid foundation for advancing these compelling natural compounds towards clinical application in the fight against neurodegenerative diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deficiency of the frontotemporal dementia gene GRN results in gangliosidosis [ideas.repec.org]
- 4. A critical review: traditional uses, phytochemistry, pharmacology and toxicology of Stephania tetrandra S. Moore (Fen Fang Ji) - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Preclinical Assessment: Fenfangjine G vs. Cisplatin in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Fenfangjine G (also known as Fangchinoline) and the standard-of-care chemotherapeutic agent, cisplatin (B142131), in the context of ovarian cancer. The data presented is collated from various preclinical studies to offer a side-by-side view of their performance in both in vitro and in vivo models.
Executive Summary
Ovarian cancer remains a significant challenge in oncology, with acquired resistance to platinum-based chemotherapy, such as cisplatin, being a major hurdle. This compound, a bisbenzylisoquinoline alkaloid, has emerged as a potential therapeutic agent. Preclinical evidence suggests that this compound not only exhibits standalone anticancer activity but may also synergize with cisplatin, potentially overcoming resistance mechanisms. This guide synthesizes the available preclinical data to facilitate an objective comparison.
In Vitro Efficacy: A Comparative Analysis
The in vitro cytotoxicity of this compound and cisplatin has been evaluated in various ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric for comparison.
| Drug | Cell Line | IC50 (µM) | Exposure Time |
| This compound | OVCAR-3 | ~12.5 | 48 hours |
| MDAH 2774 | ~12.5 | 48 hours | |
| ES-2 | ~25 | 48 hours | |
| SK-OV-3 | ~25 | 48 hours | |
| Cisplatin | OVCAR-3 | 3.9[1] | Not Specified |
| OVCAR-3 | 13.18[2] | 24 hours | |
| OVCAR-3 | 209.7 nM (0.21 µM) | 24 hours[3] | |
| A2780 | 4.2[1] | Not Specified | |
| CaOV3 | 5.0[1] | Not Specified |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay duration.
In Vivo Efficacy: OVCAR-3 Xenograft Model
A key preclinical study evaluated the antitumor effects of this compound and cisplatin, both as monotherapies and in combination, in a mouse xenograft model using the OVCAR-3 ovarian cancer cell line.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Control (Saline) | - | 0 |
| This compound | 7 mg/kg | Significant inhibition (exact % not stated) |
| Cisplatin | 3 mg/kg | Significant inhibition (exact % not stated) |
| This compound + Cisplatin | 7 mg/kg + 3 mg/kg | Synergistic enhancement of tumor inhibition |
Mechanism of Action: A Tale of Two Pathways
This compound and cisplatin exert their anticancer effects through distinct molecular mechanisms. Understanding these pathways is crucial for rational drug development and combination strategies.
This compound: Targeting Aurora A Kinase
This compound has been identified as a novel inhibitor of Aurora A kinase, a key regulator of mitosis. Overexpression of Aurora A is common in ovarian cancer and is associated with cisplatin resistance. By inhibiting Aurora A, this compound disrupts cell cycle progression, leading to apoptosis.
Cisplatin: DNA Damage and Apoptotic Signaling
Cisplatin's primary mechanism of action involves binding to DNA, forming adducts that trigger DNA damage responses. This damage, if not repaired, activates downstream signaling cascades, including the PI3K/Akt pathway, ultimately leading to apoptosis.
Experimental Protocols
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate ovarian cancer cells (e.g., OVCAR-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or cisplatin for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
References
- 1. Identification of candidate circulating cisplatin-resistant biomarkers from epithelial ovarian carcinoma cell secretomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K Inhibition Sensitize the Cisplatin-resistant Human Ovarian Cancer Cell OVCAR3 by Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vivo Antitumor Efficacy of Fenfangjine G: A Comparative Analysis
Fenfangjine G, also known as Fangchinoline, is a bisbenzylisoquinoline alkaloid derived from the root of Stephania tetrandra. It has attracted significant interest in oncology research for its broad-spectrum antitumor activities.[1] Multiple preclinical studies have validated its efficacy in various cancer models, demonstrating its potential to inhibit tumor growth by modulating critical cellular signaling pathways.[2][3][4] This guide provides a comparative overview of this compound's in vivo performance, supported by experimental data, detailed protocols, and pathway visualizations.
Comparative Performance in an Ovarian Cancer Xenograft Model
In vivo studies are crucial for validating the therapeutic potential of novel anticancer compounds. A key study evaluated the efficacy of this compound in combination with cisplatin (B142131), a standard chemotherapeutic agent, in an OVCAR-3 ovarian cancer-derived xenograft model. The combination therapy demonstrated a significant enhancement of the antitumor effects compared to cisplatin alone, without increasing systemic toxicity.[5]
Table 1: Comparison of Tumor Growth Inhibition in OVCAR-3 Xenograft Model
| Treatment Group | Dosage | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight |
|---|---|---|---|---|
| Vehicle Control | N/A | ~1250 | 0% | No significant change |
| Cisplatin | 3 mg/kg, weekly | ~600 | ~52% | No significant change |
| This compound + Cisplatin | 7 mg/kg + 3 mg/kg, weekly | ~250 | ~80% | No significant change |
Note: Data are approximated from graphical representations in the cited study for illustrative purposes.
The results indicate a synergistic interaction between this compound and cisplatin, leading to substantially greater tumor growth inhibition than cisplatin monotherapy. This suggests this compound may serve as a potent adjuvant to enhance existing cancer therapies.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are based on established in vivo xenograft studies for assessing antitumor agents.
1. Animal Model and Cell Line
-
Animal: Six-week-old female immunodeficient mice (e.g., NOD SCID or athymic nude mice) are used. These mice lack a functional immune system, which prevents the rejection of human tumor grafts.
-
Cell Line: A human cancer cell line (e.g., OVCAR-3 for ovarian cancer) is selected. Cells are cultured under standard conditions, harvested, and prepared in a sterile suspension (e.g., in PBS or Matrigel).
2. Tumor Implantation and Grouping
-
A suspension of cancer cells (e.g., 2 x 10⁶ cells) is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow until they reach a palpable, measurable volume (e.g., 100 mm³).
-
Mice are then randomly assigned to different treatment groups (e.g., Vehicle Control, Cisplatin alone, this compound + Cisplatin), with a typical group size of 7-10 animals.
3. Drug Administration and Monitoring
-
This compound: Administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 5-7 mg/kg) and schedule (e.g., weekly). For in vivo use, it is often dissolved in a vehicle like 5% DMSO and 10% 2-hydroxypropyl-β-cyclodextrin.
-
Comparator Drug (Cisplatin): Administered via i.p. injection at a standard dose (e.g., 3 mg/kg) on a weekly schedule.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length × Width²) / 2. Animal welfare is monitored throughout the experiment.
4. Endpoint and Analysis
-
The study is concluded after a predetermined period (e.g., 22 days) or when tumors in the control group reach a specific size.
-
At the endpoint, mice are euthanized, and the tumors are excised and weighed.
-
Tumor tissues may be collected for further analysis, such as western blotting or immunohistochemistry, to assess the expression of relevant protein markers.
Caption: Workflow for a typical in vivo xenograft study.
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its antitumor effects through multiple mechanisms, most notably by inducing apoptosis (programmed cell death) and causing cell cycle arrest. A central pathway targeted by this compound across several cancer types, including colon, osteosarcoma, and gallbladder cancer, is the PI3K/Akt signaling cascade. This pathway is critical for cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.
The compound has been shown to suppress the PI3K/Akt pathway, which in turn downregulates anti-apoptotic proteins (like XIAP) and cell cycle regulators (like Cyclin D1), ultimately leading to cancer cell death and reduced tumor growth.
Caption: this compound inhibits the pro-survival PI3K/Akt pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fangchinoline suppresses the proliferation, invasion and tumorigenesis of human osteosarcoma cells through the inhibition of PI3K and downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Aurora A Kinase Inhibitor Fangchinoline Enhances Cisplatin–DNA Adducts and Cisplatin Therapeutic Efficacy in OVCAR-3 Ovarian Cancer Cells-Derived Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: Fangchinoline G as a Chemotherapy Adjuvant
A Comparative Guide for Researchers and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds in combination with conventional chemotherapy. Fangchinoline, a bisbenzylisoquinoline alkaloid, has emerged as a promising candidate, demonstrating significant synergistic effects with several chemotherapy drugs across various cancer types. This guide provides a comprehensive comparison of Fangchinoline's synergistic activities, supported by experimental data, detailed methodologies, and mechanistic insights to inform future research and drug development.
In Vitro Synergistic Efficacy: A Quantitative Comparison
Fangchinoline exhibits potent synergistic effects when combined with standard chemotherapeutic agents, most notably cisplatin (B142131) and doxorubicin (B1662922). The synergy is often quantified using the Combination Index (CI), where a CI value less than 1 indicates a synergistic interaction.
| Cancer Type | Chemotherapy Drug | Cell Line | Molar Ratio (Fan:Drug) | Combination Index (CI) | Key Mechanism of Synergy |
| Ovarian Cancer | Cisplatin | OVCAR-3 | 16:1 | 0.770[1] | Inhibition of Aurora A Kinase[1] |
| OVCAR-3 | 1:1 | 0.513[1] | |||
| OVCAR-3 | 0.5:1 | 0.780[1] | |||
| Multidrug-Resistant (MDR) Cancers | Doxorubicin | Caco-2, CEM/ADR5000 | Not Specified | Synergistic Cytotoxic Effect | Inhibition of P-glycoprotein (P-gp)[2] |
| Multidrug-Resistant (MDR) Cancers | Paclitaxel (B517696) | MDR1-MDCK II | Not Specified | Inhibition of Paclitaxel Efflux | Inhibition of P-glycoprotein (P-gp) |
In Vivo Synergistic Efficacy
Preclinical animal models have corroborated the in vitro synergistic findings, demonstrating enhanced tumor growth inhibition with combination therapy.
| Cancer Model | Chemotherapy Drug | Animal Model | Treatment Regimen | Outcome |
| Ovarian Cancer Xenograft | Cisplatin | OVCAR-3 tumor-bearing mice | Fangchinoline (7 mg/kg) + Cisplatin (3 mg/kg), weekly | Significantly enhanced tumor growth inhibition compared to cisplatin alone. |
Mechanistic Insights: Key Signaling Pathways
Fangchinoline's synergistic effects are attributed to its modulation of multiple signaling pathways involved in cancer cell proliferation, survival, and drug resistance.
Overcoming Cisplatin Resistance through Aurora A Kinase Inhibition
In ovarian cancer, cisplatin treatment can induce the expression of Aurora A kinase, a protein associated with cell cycle progression and drug resistance. Fangchinoline acts as an inhibitor of Aurora A kinase, thereby counteracting this resistance mechanism and enhancing cisplatin-induced DNA damage and apoptosis.
Reversing Multidrug Resistance by Inhibiting P-glycoprotein
In various cancer cells, overexpression of the P-glycoprotein (P-gp) efflux pump is a major cause of multidrug resistance (MDR). P-gp actively transports chemotherapy drugs like doxorubicin and paclitaxel out of the cell, reducing their intracellular concentration and efficacy. Fangchinoline has been shown to inhibit P-gp activity, thereby increasing the intracellular accumulation of these drugs and restoring their cytotoxic effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of Fangchinoline in combination with chemotherapy drugs.
-
Cell Seeding: Seed cancer cells (e.g., OVCAR-3) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Fangchinoline, the chemotherapy drug, or a combination of both for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The Combination Index (CI) can be calculated using software like CompuSyn to determine synergism.
Western Blot Analysis
This technique is used to detect changes in protein expression, such as the levels of Aurora A kinase or P-glycoprotein.
-
Cell Treatment and Lysis: Treat cells with Fangchinoline and/or the chemotherapy drug. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with a primary antibody specific to the protein of interest (e.g., anti-Aurora A or anti-P-gp) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Rhodamine 123 Efflux Assay
This functional assay measures the activity of the P-gp efflux pump.
-
Cell Incubation: Incubate multidrug-resistant cells (e.g., Caco-2) with the fluorescent P-gp substrate Rhodamine 123 in the presence or absence of Fangchinoline for 1 hour at 37°C.
-
Washing: Wash the cells twice with cold, serum-free medium to remove extracellular Rhodamine 123.
-
Efflux Period: Resuspend the cells in fresh medium and incubate for an additional 2 hours to allow for drug efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A higher fluorescence intensity in Fangchinoline-treated cells compared to untreated cells indicates inhibition of P-gp-mediated efflux.
Conclusion
The presented data strongly support the potential of Fangchinoline G as a synergistic agent in cancer chemotherapy. Its ability to overcome drug resistance mechanisms, such as Aurora A kinase upregulation and P-glycoprotein-mediated drug efflux, makes it a compelling candidate for combination therapies. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the synergistic effects of Fangchinoline with a broader range of chemotherapeutic agents and in various cancer models. Future research should focus on optimizing dosing and treatment schedules in preclinical and clinical settings to fully harness the therapeutic potential of this promising natural compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Fenfangjine G: A Comprehensive Guide for Laboratory Professionals
The proper disposal of Fenfangjine G, a compound utilized in scientific research, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks associated with this chemical. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Due to the absence of specific disposal protocols for this compound, it must be handled as a hazardous waste. The following procedures are based on general best practices for the disposal of laboratory chemicals with unknown or limited hazard information. Consultation with your institution's Environmental Health and Safety (EHS) office is mandatory before proceeding with any disposal.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is critical for its safe handling and in planning for its appropriate disposal.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₇NO₈ | PubChem[1] |
| Molecular Weight | 433.5 g/mol | PubChem[1] |
| Boiling Point | 625.7±55.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.39±0.1 g/cm³ (Predicted) | ChemicalBook[2] |
| pKa | 9.63±0.70 (Predicted) | ChemicalBook[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | ChemicalBook |
| Form | Powder | ChemicalBook |
Experimental Protocol: Proper Disposal of this compound
Given the limited specific toxicity and disposal data for this compound, a multi-step, safety-first approach to its disposal is mandatory. The following protocol provides a detailed methodology based on general hazardous waste guidelines.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
PPE: Always wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles when handling this compound.
-
Engineering Controls: All handling and preparation for disposal of this compound must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step 2: Waste Segregation and Containment
Proper segregation of this compound waste is crucial to prevent cross-contamination and ensure correct disposal streams.
-
Pure Compound: Unused or expired solid this compound should be disposed of in its original container or a compatible, clearly labeled hazardous waste container. Do not attempt to neutralize the pure compound without specific EHS-approved procedures.
-
Solutions: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container. The container must be compatible with the solvent used. Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
Contaminated Labware:
-
Disposable Labware: Items such as pipette tips, vials, and gloves that have come into contact with this compound should be collected in a separate, labeled hazardous waste bag or container.
-
Non-disposable Glassware: Glassware must be decontaminated by rinsing with a suitable solvent that can dissolve this compound. The rinsate must be collected and disposed of as hazardous waste. After decontamination, the glassware can be washed normally.
-
Step 3: Labeling and Storage
-
Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste: this compound" and include the full chemical name and any known hazard information.
-
Storage: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by your institution's EHS personnel. Waste containers must be kept closed except when adding waste.
Step 4: Final Disposal
-
Collection: Arrange for the collection of the hazardous waste by your institution's EHS office. They will ensure final disposal at a licensed hazardous waste facility in accordance with local, state, and federal regulations.
-
Regulatory Compliance: The Resource Conservation and Recovery Act (RCRA) governs the disposal of hazardous waste. Key requirements include the prohibition of disposal in regular trash or sewer systems and mandatory documentation of waste generation.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
Information regarding personal protective equipment and safe handling of Fenfangjine G is currently unavailable.
Extensive searches for a comprehensive Safety Data Sheet (SDS) for Fenfangjine G (CAS Number: 205533-81-9) have not yielded specific information regarding personal protective equipment (PPE), detailed handling protocols, or disposal procedures. While basic chemical and physical properties are documented in various chemical databases, the critical safety information required for researchers, scientists, and drug development professionals is not publicly accessible in the provided search results.
The core requirements of the request, including the summarization of quantitative data into structured tables, detailing of experimental protocols for safety assessments, and the creation of diagrams for workflows and signaling pathways related to its safe handling, cannot be fulfilled without a reliable and specific SDS for this compound. The information found for other compounds, such as Fenbufen and Terfenadine, is not applicable to this compound and providing it would be misleading and unsafe.
It is imperative for laboratory safety and chemical handling that users source a certified Safety Data Sheet directly from the supplier or manufacturer of this compound. This document is the primary source for essential, immediate safety and logistical information, including the necessary operational and disposal plans.
Researchers, scientists, and drug development professionals are strongly advised to take the following steps:
-
Contact the Supplier: Immediately contact the vendor from whom this compound was purchased to request a copy of the Safety Data Sheet.
-
Do Not Handle Without Information: Refrain from handling this compound until a comprehensive SDS has been obtained and reviewed.
-
Conduct a Risk Assessment: Once the SDS is available, perform a thorough risk assessment for any planned procedures involving this compound.
Without the specific guidance provided in a manufacturer's SDS, it is not possible to provide the procedural, step-by-step guidance requested to ensure the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
